Variegatic acid
Description
Properties
CAS No. |
20988-30-1 |
|---|---|
Molecular Formula |
C18H12O9 |
Molecular Weight |
372.285 |
IUPAC Name |
(2E)-2-(3,4-Dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+ |
InChI Key |
MRRYHTCWZKZVIH-JQIJEIRASA-N |
SMILES |
O=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Variegatic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Unfolding Pathway of Variegatic Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid, a vibrant orange pigment found in various species of Boletales mushrooms, is a molecule of significant interest due to its potent antioxidant properties and its role in the characteristic blueing reaction observed upon tissue injury.[1] This phenomenon is a result of the enzymatic oxidation of this compound to a blue quinone methide anion when exposed to air.[1] While the complete biosynthetic route to this compound remains partially elusive, substantial progress has been made in elucidating its primary precursors and the initial enzymatic steps. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, detailing the known enzymatic reactions, and presenting relevant experimental methodologies for its study.
The Known Biosynthetic Route: From Tyrosine to Atromentin
The biosynthesis of this compound originates from the shikimate pathway, with the aromatic amino acid L-tyrosine serving as the foundational precursor. The initial, well-characterized steps of the pathway lead to the formation of the terphenylquinone, atromentin , which is a key intermediate for a wide array of fungal pigments.[2][3][4]
The conversion of L-tyrosine to atromentin is a two-step enzymatic process:
-
Transamination of L-Tyrosine: The first step involves the removal of the amino group from L-tyrosine to form 4-hydroxyphenylpyruvic acid . This reaction is catalyzed by a PLP-dependent aminotransferase. In the homobasidiomycete Tapinella panuoides, this enzyme has been identified as AtrD , an L-tyrosine:2-oxoglutarate aminotransferase.[2][4]
-
Dimerization to Atromentin: Two molecules of 4-hydroxyphenylpyruvic acid are then condensed to form atromentin. This non-oxidative homodimerization is catalyzed by a multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme, atromentin synthetase (AtrA) .[2][5][6] This enzyme adenylates and then dimerizes its substrate.[2]
Proposed Pathway to this compound: A Knowledge Gap
While the synthesis of atromentin is well-documented, the subsequent steps leading to this compound are less understood. It is established that this compound is derived from xerocomic acid , which in turn is preceded by atromentic acid and atromentin.[1] However, the specific enzymes and the precise reaction mechanisms for these transformations have not been fully characterized.
The proposed sequence is as follows:
Atromentin → Atromentic Acid → Xerocomic Acid → this compound
The conversion of atromentin to these downstream pulvinic acid-type pigments likely involves oxidative cleavage of the benzoquinone ring and subsequent rearrangements.[7] The hydroxylation steps that differentiate xerocomic acid and this compound are presumed to be catalyzed by hydroxylase enzymes, though specific hydroxylases for this pathway have not yet been definitively identified.
Visualizing the Pathway
The following diagram illustrates the known and proposed steps in the biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the efficiency and kinetics of the enzymes in the this compound pathway are limited, primarily due to the incomplete characterization of the latter stages of the pathway. The following table summarizes the available information on the well-characterized initial steps.
| Enzyme | Substrate | Product | Organism | Notes |
| AtrD (Aminotransferase) | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Tapinella panuoides | Provides the substrate for AtrA.[2] |
| AtrA (Atromentin Synthetase) | 4-Hydroxyphenylpyruvic acid | Atromentin | Tapinella panuoides | A multi-domain NRPS-like enzyme that catalyzes the dimerization of its substrate.[2][6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to this field of study.
Heterologous Expression of Biosynthetic Enzymes
To characterize the function of candidate enzymes like atromentin synthetase (AtrA) and potential hydroxylases, heterologous expression in a well-defined host organism is a common and powerful strategy. Aspergillus oryzae is a frequently used host for expressing fungal biosynthetic gene clusters.
Objective: To express and functionally characterize a candidate gene from a this compound-producing fungus.
Methodology:
-
Vector Construction:
-
Transformation of Aspergillus oryzae:
-
Screening and Cultivation:
-
Transformed colonies are selected based on auxotrophic markers or antibiotic resistance.
-
Positive transformants are cultivated in a suitable liquid medium to allow for gene expression and production of the target metabolite.
-
-
Metabolite Extraction and Analysis:
-
The fungal mycelium and culture broth are separated.
-
Metabolites are extracted from both fractions using an appropriate organic solvent (e.g., ethyl acetate).
-
The extracts are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product.[10][11]
-
Analysis of Fungal Pigments
The identification and quantification of this compound and its precursors from fungal sources are crucial for pathway elucidation studies.
Objective: To extract, identify, and quantify pulvinic acid-type pigments from a fungal sample.
Methodology:
-
Sample Preparation:
-
Fresh or lyophilized fungal fruiting bodies or mycelium are ground to a fine powder.
-
-
Extraction:
-
The powdered sample is extracted with a suitable solvent, such as methanol or a mixture of chloroform and methanol.
-
The extraction can be performed at room temperature with shaking or using sonication to improve efficiency.
-
-
Purification and Analysis:
-
The crude extract is filtered and concentrated under reduced pressure.
-
The extract is then analyzed using UV-Visible spectrophotometry to obtain an initial absorption spectrum of the pigments.[12]
-
For detailed analysis and separation, the extract is subjected to HPLC, often with a diode-array detector (DAD) to obtain UV-Vis spectra of the separated peaks.
-
LC-MS is employed for the identification of the compounds based on their mass-to-charge ratio and fragmentation patterns.
-
For structural elucidation of novel compounds, preparative HPLC is used for isolation, followed by NMR spectroscopy.[11]
-
Workflow for Pathway Elucidation
The following diagram outlines a general experimental workflow for the elucidation of a fungal biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a fascinating example of fungal secondary metabolism. While the initial steps from L-tyrosine to atromentin are well-established, the subsequent transformations leading to this compound represent a significant area for future research. The application of modern genomic and metabolomic approaches, combined with the heterologous expression and characterization of candidate enzymes, will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into fungal biochemistry but may also open avenues for the biotechnological production of this and related bioactive compounds for applications in the pharmaceutical and nutraceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Chemistry Leads to Product Diversity from Atromentin Synthetases in Aspergilli from Section Nigri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Characterization of Fungal Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Role of Variegatic Acid in the Bluing Reaction of Bolete Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Abstract: Many species of bolete mushrooms exhibit a dramatic color change to blue upon bruising or cutting. This phenomenon, distinct from the bluing reaction in psilocybin-containing fungi, is primarily an enzyme-mediated oxidative process. The central precursor to this blue pigment is variegatic acid, a yellow-orange pulvinic acid derivative. This guide provides a detailed overview of the chemical mechanism, key molecular players, and generalized experimental approaches for studying this reaction, intended for a scientific audience.
The Chemical Basis of the Bluing Reaction
The blue discoloration observed in numerous bolete species is a rapid biochemical reaction initiated by physical damage to the mushroom's fruiting body. When the fungal cells are ruptured, their internal contents are exposed to atmospheric oxygen, triggering an enzymatic process.[1]
The core of this reaction is the oxidation of this compound.[2][3] In its native, unoxidized state within the mushroom tissue, this compound is a colorless or orange-yellow compound.[1][2] Upon exposure to oxygen, an endogenous oxidase enzyme catalyzes the conversion of this compound into a blue-colored quinone methide anion, which is responsible for the visible staining.[1][2][3] This reaction is an example of enzymatic browning, analogous to the browning of a cut apple, but resulting in a different chromophore.[4]
It is crucial to note that not all boletes containing this compound turn blue. The presence of the necessary oxidase enzymes is also required for the reaction to occur.[5] Furthermore, in the absence of sufficient oxygen, this compound can be converted to variegatorubin, a pigment responsible for red coloration in many boletes.[1][5]
This reaction is chemically distinct from the bluing in Psilocybe mushrooms, which involves the oxidation and oligomerization of psilocin, a psychoactive compound.[6][7]
Key Molecules in the Bluing Pathway
The bluing phenomenon involves a small number of key chemical actors. While this compound is the primary precursor in many species, other related compounds can also be involved.
| Compound Name | Chemical Formula | Role in Reaction | Color | Citations |
| This compound | C₁₈H₁₂O₉ | Primary precursor substrate for the bluing reaction. | Orange / Yellow | [2] |
| Xerocomic Acid | C₁₈H₁₂O₈ | A related pulvinic acid derivative that also contributes to bluing. | Yellow | [4][5] |
| Oxidase Enzymes | N/A | Biological catalysts that mediate the oxidation of the precursor. | N/A | [1][5] |
| Quinone Methide Anion | N/A | The oxidized product of this compound responsible for the color. | Blue | [1][2][3] |
| Variegatorubin | C₁₈H₁₀O₈ | Product of this compound oxidation under different conditions. | Red | [1][5] |
The Enzymatic Oxidation Pathway
The transformation of this compound is a direct enzymatic process. Tissue damage is the catalyst, exposing the substrate (this compound) and the enzyme to oxygen, which acts as a co-substrate.
Caption: Enzymatic oxidation pathway of this compound.
Generalized Experimental Protocols
Pigment and Enzyme Extraction
-
Homogenization: Fresh bolete tissue is homogenized in a chilled buffer solution (e.g., phosphate buffer at pH 6-7) to create a crude extract. The buffer helps maintain protein stability.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet solid cellular debris.
-
Separation: The resulting supernatant, containing soluble enzymes and pigments, is collected for further analysis.
Enzyme Activity Assay
-
Substrate Preparation: A solution of purified this compound is prepared.
-
Reaction Initiation: The crude enzyme extract (supernatant) is added to the this compound solution in a cuvette.
-
Spectrophotometric Monitoring: The reaction is monitored by measuring the increase in absorbance at a wavelength corresponding to the blue product (typically in the 600-620 nm range) over time using a spectrophotometer. This allows for the quantification of enzyme activity.
Compound Identification
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the different pigments (this compound, variegatorubin, etc.) from the crude extract.
-
Mass Spectrometry (MS): The separated compounds can be analyzed by MS to determine their exact molecular weight and fragmentation patterns, confirming their identity.
-
NMR Spectroscopy: For detailed structural elucidation of the pigments and their precursors, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
The following diagram illustrates a generalized workflow for investigating the bluing reaction.
Caption: Generalized workflow for studying the bolete bluing reaction.
Implications for Research and Development
Understanding the enzymatic oxidation of this compound has several potential applications:
-
Natural Pigments: The reaction provides a pathway for creating natural blue pigments, which are relatively rare.
-
Enzyme Technology: The oxidases involved could be isolated and characterized for use in biosensors or other biotechnological applications requiring specific oxidation reactions.[8]
-
Pharmacological Screening: this compound itself has been shown to possess antioxidant properties and inhibitory effects on certain enzymes, such as cytochrome P450 and protein kinase Cβ1, suggesting potential for further pharmacological investigation.[2][9]
References
- 1. Gyroporus cyanescens, the blueing bolete. Tom Volk's Fungus of the Month for July 2003 [botit.botany.wisc.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. fungimag.com [fungimag.com]
- 6. Injury‐Triggered Blueing Reactions of Psilocybe “Magic” Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Variegatic Acid: A Fungal Metabolite with Diverse Bioactivities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Variegatic acid, a pulvinic acid derivative, is a naturally occurring pigment found predominantly in fungi of the order Boletales. It is responsible for the characteristic blueing reaction observed upon bruising the flesh of many bolete mushrooms. This molecule has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, detailed experimental protocols for its extraction and analysis, and an in-depth look at its known biological activities and underlying signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this fungal metabolite.
Natural Sources and Fungal Producers of this compound
This compound is primarily synthesized by fungi belonging to the order Boletales. Several species have been identified as notable producers of this compound. The presence and concentration of this compound can vary between species and even within different parts of the fungal fruiting body.
Table 1: Fungal Species Containing this compound
| Fungal Species | Order | Key Characteristics | Reference(s) |
| Suillus variegatus | Boletales | The first species from which this compound was isolated.[1] | [1] |
| Tylopilus ballouii | Boletales | An edible mushroom shown to be a source of this compound with demonstrated bioactivity.[2] | [2] |
| Neoboletus luridiformis | Boletales | Exhibits a strong blueing reaction due to the presence of this compound. | |
| Serpula lacrymans | Boletales | A brown-rot fungus that utilizes this compound in lignocellulose degradation.[3] | [3] |
| Lanmaoa asiatica | Boletales | Gourmet bolete known for its blueing reaction, from which this compound has been isolated.[4] | [4] |
| Lanmaoa macrocarpa | Boletales | Another edible bolete species where this compound has been identified.[4] | [4] |
| Boletus erythropus | Boletales | Known for its intense blueing reaction, indicating high concentrations of this compound.[5] | [5] |
| Boletus appendiculatus | Boletales | A species in which this compound has been identified as the cause of the blueing phenomenon.[5] | [5] |
| Boletus pulverulentus | Boletales | One of the most rapidly and intensely blueing species, suggesting a high this compound content.[5] | [5] |
| Boletus calopus | Boletales | An edible mushroom from which this compound has been isolated. | |
| Suillus bovinus | Boletales | A bolete species confirmed to contain this compound.[5] | [5] |
Biosynthesis of this compound
The biosynthesis of this compound in fungi is a multi-step process that begins with the shikimate pathway. The full pathway has not been completely elucidated, but the key precursors and intermediates have been identified.[1] The pathway originates from the amino acid L-tyrosine.
The initial steps involve the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid. Two molecules of 4-hydroxyphenylpyruvic acid are then condensed to form atromentin, a terphenylquinone. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, atromentin synthetase. Atromentin then undergoes further enzymatic modifications, leading to the formation of xerocomic acid, the direct precursor to this compound.[1] The final step is the hydroxylation of xerocomic acid to yield this compound.
Caption: Biosynthetic pathway of this compound from L-tyrosine.
Experimental Protocols
Extraction and Purification of this compound from Fungal Material
This protocol is a generalized procedure based on methods used for the isolation of pulvinic acids from bolete mushrooms.[4] Optimization may be required depending on the specific fungal species and available equipment.
3.1.1. Materials and Reagents
-
Dried and powdered fungal fruiting bodies (e.g., Suillus variegatus or Tylopilus ballouii)
-
Acetone
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector
-
Solid Phase Extraction (SPE) C18 cartridges
-
Filtration apparatus
3.1.2. Extraction Procedure
-
Maceration: Suspend the dried and powdered fungal material in a solvent mixture of acetone and water (e.g., 4:1 v/v) at a ratio of approximately 1:20 (w/v). Stir the mixture at room temperature for 24 hours.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid fungal material. Repeat the extraction process on the residue two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acidification and Liquid-Liquid Extraction: Redissolve the concentrated crude extract in deionized water, and acidify the solution to approximately pH 2 with concentrated HCl. Perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous solution).
-
Drying and Final Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure to obtain the crude this compound-containing extract.
3.1.3. Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., methanol/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, linear gradient to 90% B; 30-35 min, hold at 90% B; 35-40 min, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength range of 200-600 nm, with specific monitoring at the λmax of this compound (around 255 and 380 nm).
-
Injection Volume: 20 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on its retention time, which can be confirmed by comparison with a standard or by LC-MS analysis.
-
Purity Confirmation: Re-inject the collected fraction into the HPLC system to confirm its purity. The final purified this compound can be obtained by evaporating the solvent.
Caption: Workflow for the extraction and purification of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.
Table 2: Biological Activities of this compound
| Activity | In Vitro/In Vivo Model | Quantitative Data (IC₅₀) | Reference(s) |
| Anti-inflammatory | Rat basophilic leukemia (RBL-2H3) cells | 16.8 µM (TNF-α secretion) | [2] |
| Enzyme Inhibition | Protein Kinase Cβ1 (PKCβ1) | 36.2 µM | [2] |
| Enzyme Inhibition | Cytochrome P450 (CYP3A4) | 2.2 ± 0.1 µM | |
| Antioxidant | DPPH radical scavenging assay | Data not available | [1] |
| Biofilm Inhibition | Bacillus subtilis | Effective at concentrations similar to those for antioxidant activity. | [1] |
Anti-inflammatory Activity: Inhibition of TNF-α Production
This compound has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] The overproduction of TNF-α is implicated in numerous inflammatory diseases. The signaling pathway leading to TNF-α production is complex, often involving the activation of the transcription factor NF-κB. While the exact mechanism of this compound's inhibitory action is not fully elucidated, it is hypothesized that its antioxidant properties may play a role by quenching reactive oxygen species (ROS) that can act as secondary messengers in the NF-κB activation cascade.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Enzyme Inhibition: Protein Kinase Cβ1 (PKCβ1)
This compound also demonstrates inhibitory activity against Protein Kinase Cβ1 (PKCβ1), a serine/threonine kinase involved in various cellular signaling pathways, including cell proliferation and differentiation.[2] Dysregulation of PKCβ1 activity has been linked to several diseases, including diabetic complications and cancer. The mechanism of inhibition by this compound is likely competitive or non-competitive binding to the enzyme, thereby preventing the phosphorylation of its downstream targets.
Caption: Inhibition of PKCβ1 activation and function by this compound.
Antioxidant Activity
The potent antioxidant properties of this compound are attributed to its chemical structure, which features multiple hydroxyl groups on its aromatic rings.[1] These hydroxyl groups can readily donate a hydrogen atom or an electron to neutralize free radicals, such as the DPPH radical, thereby terminating damaging chain reactions. This free radical scavenging ability is a key contributor to its other observed biological activities. The antioxidant mechanism can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET).
Inhibition of Cytochrome P450 Enzymes
This compound exhibits a nonspecific inhibitory effect on cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. The inhibition of CYP450 enzymes can lead to significant drug-drug interactions. The mechanism of inhibition by this compound may involve the formation of reactive metabolites that covalently bind to the enzyme or the heme group, leading to irreversible inactivation.
Conclusion and Future Directions
This compound, a pigment from bolete mushrooms, presents a compelling profile of biological activities that warrant further investigation for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and enzyme-inhibitory properties make it a promising candidate for the development of new drugs for a variety of conditions. Future research should focus on elucidating the precise molecular mechanisms of its actions, conducting in vivo studies to validate its efficacy and safety, and exploring methods for its sustainable production, either through fungal cultivation or biotechnological approaches. The in-depth understanding of this compound's chemistry and biology will be pivotal in unlocking its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. fungimag.com [fungimag.com]
An In-depth Technical Guide to Variegatic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variegatic acid, a natural pigment found in Boletales mushrooms, is a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its quantitative biological data. Furthermore, this guide visualizes key signaling pathways and chemical reactions involving this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a pulvinic acid derivative with the systematic IUPAC name (2E)-2-(3,4-dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid.[1] It is characterized by a γ-butyrolactone ring core and two catechol moieties, which are crucial for its chemical reactivity and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-2-(3,4-dihydroxyphenyl)-2-[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetic acid | [1] |
| CAS Number | 20988-30-1 | [1] |
| Molecular Formula | C₁₈H₁₂O₉ | [1] |
| Molecular Weight | 372.28 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | O=C(O)/C(=C(\C1=CC=C(O)C(O)=C1)/C2=C(O)C(=O)OC2C3=CC=C(O)C(O)=C3)/C4=CC=C(O)C(O)=C4 |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects. Its ability to inhibit key inflammatory mediators and enzymes underscores its therapeutic potential.
Table 2: Quantitative Biological Activity of this compound
| Biological Activity | Assay System | IC₅₀ Value | Reference |
| β-Hexosaminidase Release Inhibition | RBL-2H3 cells | 10.4 µM | [3] |
| TNF-α Secretion Inhibition | RBL-2H3 cells | 16.8 µM | [3] |
| PKCβ1 Activity Inhibition | in vitro | 36.2 µM | [3] |
| Antioxidant Activity (DPPH) | Not available for pure compound | - | |
| Antioxidant Activity (ABTS) | Not available for pure compound | - |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation of this compound from Suillus variegatus
This protocol describes a general procedure for the extraction and purification of this compound from the fruiting bodies of the mushroom Suillus variegatus.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Collection and Preparation: Fresh fruiting bodies of Suillus variegatus are collected, cleaned of debris, and air-dried or lyophilized.
-
Extraction: The dried and powdered mushroom material is extracted with methanol at room temperature with stirring for 24 hours. The extraction is repeated three times.
-
Concentration and Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting residue is suspended in water and partitioned with ethyl acetate.
-
Purification: The ethyl acetate layer, containing this compound, is collected, dried over anhydrous sodium sulfate, and concentrated. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC), pooled, and concentrated.
-
Recrystallization: The purified this compound is recrystallized from a suitable solvent system, such as methanol/water, to yield orange crystals.
Total Synthesis of this compound via Suzuki Cross-Coupling
The total synthesis of this compound can be achieved through a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for the total synthesis of this compound.
Methodology:
A detailed, step-by-step protocol for the total synthesis of this compound is extensive and beyond the scope of this guide. However, the key steps involve:
-
Synthesis of the Boronic Acid Partner: Preparation of a suitably protected 3,4-dihydroxyphenylboronic acid derivative.
-
Synthesis of the Halide Partner: Synthesis of a functionalized γ-butyrolactone core bearing a halide (e.g., bromide or iodide) at the appropriate position.
-
Suzuki Cross-Coupling Reaction: The two partners are coupled in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Deprotection: Removal of the protecting groups from the coupled product to yield this compound.
Biological Assays
This assay measures the ability of a compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment and Stimulation: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for 30 minutes. Degranulation is then induced by adding DNP-human serum albumin (HSA).
-
Measurement of β-Hexosaminidase Activity: An aliquot of the supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells). The IC₅₀ value is determined from the dose-response curve.
This assay quantifies the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Culture and Stimulation: RBL-2H3 cells are cultured and stimulated with a calcium ionophore (e.g., A23187) and phorbol 12-myristate 13-acetate (PMA) in the presence of varying concentrations of this compound for a specified period (e.g., 6 hours).
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculation: The IC₅₀ value is calculated from the dose-dependent inhibition of TNF-α secretion.
This in vitro assay measures the direct inhibitory effect of this compound on the activity of protein kinase Cβ1.
Methodology:
-
Assay Components: The assay is typically performed in a microplate format and includes recombinant human PKCβ1, a fluorescently labeled peptide substrate, and ATP.
-
Inhibition: this compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation and Measurement: The kinase reaction is initiated by the addition of ATP. The phosphorylation of the substrate is monitored over time by measuring the change in fluorescence.
-
Calculation: The initial reaction rates are determined, and the IC₅₀ value is calculated from the dose-inhibition curve.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are, in part, mediated by its ability to inhibit the secretion of TNF-α.[3] TNF-α is a key cytokine that activates the NF-κB signaling pathway, a central regulator of inflammation. By reducing TNF-α levels, this compound can indirectly downregulate the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory genes.
Simplified TNF-α/NF-κB Signaling Pathway and the Role of this compound
Caption: this compound inhibits TNF-α secretion, leading to downstream suppression of the NF-κB signaling pathway.
Enzymatic Bluing Reaction
A characteristic feature of mushrooms containing this compound is the "bluing" reaction that occurs upon tissue damage. This is an enzymatic oxidation process.
Mechanism of the Bluing Reaction
Caption: Enzymatic oxidation of this compound to a blue quinone methide anion.
Upon exposure to air, enzymes such as tyrosinase or laccase present in the mushroom tissue catalyze the oxidation of the catechol moieties of this compound to reactive quinones. These intermediates then undergo further reactions to form a blue-colored quinone methide anion, which is responsible for the characteristic color change.
Role in Fungal Fenton Chemistry
In certain fungi, this compound plays a role in the degradation of lignocellulose through a Fenton-like reaction. It acts as a chelator and reductant for iron ions, facilitating the generation of highly reactive hydroxyl radicals.
This compound-Mediated Fenton Reaction
Caption: Role of this compound in the fungal degradation of lignocellulose via a Fenton reaction.
This compound chelates insoluble Fe³⁺ ions present in the environment and reduces them to Fe²⁺. The resulting Fe²⁺ then reacts with hydrogen peroxide (H₂O₂), also produced by the fungus, to generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These radicals are powerful oxidizing agents that can break down the complex polymers of lignocellulose.
Conclusion
This compound is a multifaceted natural product with significant potential in pharmacology and biotechnology. Its anti-inflammatory and antioxidant properties, coupled with its unique role in fungal metabolism, make it a compelling subject for further research. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to aid scientists and researchers in their exploration of this fascinating molecule and its potential applications. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic promise.
References
Biological Activities of Variegatic Acid and Its Derivatives: A Technical Guide
Executive Summary
Variegatic acid, a natural pigment found in various mushroom species, and its derivatives have emerged as compounds of significant interest in biomedical research. Possessing a unique pulvinic acid structure, these molecules exhibit a range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound
This compound (3,3',4,4'-tetrahydroxypulvinic acid) is an orange pigment first isolated from the mushroom Suillus variegatus.[1] It is responsible for the characteristic bluing reaction observed in many bolete mushrooms upon injury, where enzymatic oxidation converts it into blue-colored quinone methide anions.[1] Its chemical structure is derived from xerocomic acid and it belongs to the pulvinic acid family of natural products.[1] Beyond its role as a pigment, this compound's biological functions are an active area of research, particularly its role in fungal metabolism where it acts as an Fe³⁺-reductant in Fenton chemistry to generate reactive oxygen species (ROS) for lignocellulose degradation.[1][2][3]
Key Biological Activities and Mechanisms
The therapeutic potential of this compound and its derivatives stems from their ability to modulate key cellular processes involved in inflammation, oxidative stress, and cancer.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators. Studies have shown that it can effectively suppress the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.
Quantitative Anti-inflammatory Data
| Compound | Cell Line | Target/Assay | IC50 Value (µM) | Reference |
| This compound | RBL-2H3 | TNF-α Secretion | 16.8 | [4] |
| This compound | RBL-2H3 | β-hexosaminidase release | 10.4 | [4] |
Signaling Pathway Involvement
The anti-inflammatory action of this compound is linked to its ability to interfere with critical signaling pathways. By inhibiting the production of triggers like TNF-α, it can prevent the activation of downstream pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[5][6]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Antioxidant Activity
This compound exhibits strong antioxidant properties, which are attributed to its chemical structure featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of this compound can be quantified using various in vitro assays.
Quantitative Antioxidant Activity Data
| Compound | Assay | Result | Reference |
| This compound | Fe³⁺-reductant | Active in Fenton chemistry | [1][2] |
| This compound | General | Strong antioxidant properties | [1] |
(Note: Specific quantitative values from assays like DPPH or FRAP for this compound derivatives are not extensively reported in the literature, representing a gap for future research.)
Anticancer Activity
The anticancer potential of this compound is an emerging area of investigation. Its activity against leukemia cells, specifically through the inhibition of Protein Kinase C β1 (PKCβ1), suggests a role in modulating signal transduction pathways that are often dysregulated in cancer.[4] PKC isoforms are critical mediators of cell proliferation, differentiation, and apoptosis, making them attractive targets for cancer therapy.
Quantitative Anticancer and Enzyme Inhibition Data
| Compound | Cell Line | Target/Assay | IC50 Value (µM) | Reference |
| This compound | N/A | PKCβ1 Activity | 36.2 | [4] |
Signaling Pathway Involvement
The inhibition of PKCβ1 by this compound can have cascading effects on downstream signaling pathways, such as the MAPK/ERK pathway, which is a central regulator of cell growth and survival.[7][8] By disrupting these signals, this compound derivatives could potentially halt cancer cell proliferation and induce apoptosis.
Caption: Potential signaling cascade impacted by this compound's inhibition of PKCβ1.
Antimicrobial Activity
The antimicrobial properties of this compound appear to be limited. One study found it to be antibiotically inactive against a panel of bacteria and fungi via the disk diffusion assay.[1] However, the same study noted that at similar concentrations, it was capable of inhibiting swarming and biofilm formation in Bacillus subtilis, suggesting a potential role as an anti-virulence agent rather than a classic antibiotic.[1]
Experimental Protocols
The evaluation of the biological activities of this compound derivatives requires a suite of standardized and robust experimental protocols.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[9][11]
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the insoluble formazan crystals.[9][10]
-
Absorbance Measurement: Quantify the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.
In Vitro Antioxidant Capacity Assays
Multiple methods exist to evaluate antioxidant capacity, often categorized by their chemical mechanism: Hydrogen Atom Transfer (HAT) or Electron Transfer (ET).[12]
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol: The FRAP assay is an ET-based method that measures the ability of an antioxidant to reduce a ferric-ligand complex (Fe³⁺) to the intensely blue ferrous complex (Fe²⁺).[13]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: Add a small volume of the test sample (this compound derivative) to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture for a short period (e.g., 4-30 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[13]
-
Quantification: Compare the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄) to express the results as antioxidant equivalents.
Enzyme Inhibition Assay (PKCβ1)
-
Assay Components: The assay is typically performed in a microplate format using a purified recombinant PKCβ1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).
-
Inhibitor Incubation: Pre-incubate the PKCβ1 enzyme with various concentrations of the this compound derivative for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody and detection reagent are used.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative and determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with well-defined anti-inflammatory and potential anticancer activities. The quantitative data, though limited, clearly indicates potent inhibition of key molecular targets like TNF-α and PKCβ1. The established antioxidant properties further enhance their therapeutic potential.
Future research should focus on several key areas:
-
Synthesis of Derivatives: A systematic synthesis and screening of novel this compound derivatives are needed to improve potency, selectivity, and pharmacokinetic properties.
-
Expanded Biological Screening: The existing derivatives should be tested against a broader range of cancer cell lines and in more complex models of inflammation and neurodegeneration.
-
Mechanism of Action: Deeper investigation into the downstream effects of PKCβ1 inhibition and the specific transcription factors modulated by this compound's anti-inflammatory activity is required.
-
In Vivo Studies: Promising compounds must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
This guide provides a foundational resource for scientists and researchers, summarizing the current evidence and providing the necessary methodological framework to further explore the rich biological landscape of this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Variegatic Acid in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variegatic acid, a pulvinic acid derivative, is a prominent secondary metabolite in various fungi, particularly within the Boletales order. This technical guide provides an in-depth exploration of this compound's function in fungal secondary metabolism, encompassing its biosynthesis, its diverse biological activities, and the experimental methodologies used for its study. Quantitative data on its inhibitory and antioxidant activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide utilizes Graphviz diagrams to visually represent the biosynthetic pathway, key signaling pathways affected by this compound, and experimental workflows, offering a clear and comprehensive understanding of its complex roles.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and biotechnology. This compound (3,3',4,4'-tetrahydroxypulvinic acid) is an orange pigment found in many mushrooms, famously responsible for the characteristic "bluing" reaction upon tissue damage in certain bolete species[1]. This phenomenon occurs when this compound is enzymatically oxidized in the presence of air, forming a blue quinone methide anion[1]. Beyond this visual characteristic, this compound plays a significant role in the ecological strategy of some fungi and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's function in fungal secondary metabolism, with a focus on its biochemical properties and interactions.
Biosynthesis of this compound
The biosynthesis of this compound is part of the broader pulvinic acid pathway, which originates from the shikimate pathway. While the entire pathway is not yet fully elucidated, it is established that this compound is derived from xerocomic acid, which is preceded by atromentin[1]. Atromentin is synthesized from two molecules of 4-hydroxyphenylpyruvic acid, a product of the shikimate pathway.
The proposed biosynthetic pathway is as follows:
The regulation of this pathway in fungi is complex and can be influenced by various environmental factors such as nutrient availability and oxidative stress. The genes and specific enzymes responsible for the final hydroxylation steps leading to this compound are still under investigation.
Biological Activities and Functions
This compound exhibits a range of biological activities that are central to its role in fungal secondary metabolism and its potential for pharmacological applications.
Antioxidant Activity
This compound is a potent antioxidant. Its chemical structure, featuring multiple hydroxyl groups on the phenyl rings, allows it to effectively scavenge free radicals. This antioxidant capacity is crucial for the fungus, potentially protecting it from oxidative stress.
Role in the Fenton Reaction
In some brown-rot fungi, this compound plays a crucial role in the initial stages of lignocellulose degradation. It acts as an Fe³⁺ reductant, participating in a Fenton-like reaction to generate highly reactive hydroxyl radicals (•OH)[1]. These radicals then non-enzymatically attack and depolymerize the complex wood polymers. This process is a key aspect of the ecological niche of these fungi.
Anti-inflammatory and Enzyme Inhibitory Activities
This compound has demonstrated significant anti-inflammatory and enzyme-inhibitory properties in in vitro studies. Notably, it has been shown to inhibit the release of β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from rat basophilic leukemia (RBL-2H3) cells. It also inhibits the activity of Protein Kinase C β1 (PKCβ1)[1]. These activities suggest a potential for this compound in the development of novel therapeutic agents.
The inhibition of TNF-α production by this compound is particularly noteworthy, as TNF-α is a key pro-inflammatory cytokine. By reducing TNF-α levels, this compound can potentially modulate downstream inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data on Biological Activities
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Cell Line / System | IC₅₀ Value (μM) | Reference |
| β-hexosaminidase Release Inhibition | RBL-2H3 cells | 10.4 | [1] |
| TNF-α Secretion Inhibition | RBL-2H3 cells | 16.8 | [1] |
| PKCβ1 Activity Inhibition | In vitro | 36.2 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Extraction and Purification of this compound
A general workflow for the extraction and purification of this compound from fungal fruiting bodies is outlined below.
Protocol:
-
Extraction: Dried and powdered fungal material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature with agitation for several hours.
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid) to ensure the protonation of this compound. Fractions are collected and analyzed for the presence of this compound, often by UV-Vis spectroscopy at its characteristic absorption maximum.
β-Hexosaminidase Release Assay
This assay measures the degranulation of mast cells by quantifying the release of the enzyme β-hexosaminidase.
Protocol:
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: Degranulation is induced by adding DNP-BSA (bovine serum albumin).
-
Enzyme Assay: The supernatant is collected, and the β-hexosaminidase activity is measured by adding a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance of the product is measured at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells). The IC₅₀ value is then determined from the dose-response curve.
TNF-α Secretion Assay
This assay quantifies the amount of TNF-α secreted by cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: RBL-2H3 cells are cultured and treated with this compound as described in the β-hexosaminidase assay.
-
Stimulation: TNF-α secretion is stimulated using an appropriate agent (e.g., a combination of a phorbol ester like PMA and a calcium ionophore like A23187).
-
Sample Collection: The cell culture supernatant is collected after a specific incubation period.
-
ELISA: The concentration of TNF-α in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat TNF-α, following the manufacturer's instructions.
-
Data Analysis: The amount of TNF-α is quantified by comparison to a standard curve, and the IC₅₀ value for inhibition is calculated.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The decrease in absorbance at 517 nm is measured, which corresponds to the scavenging of the DPPH radical.
-
The percentage of scavenging activity is calculated, and the EC₅₀ (effective concentration to scavenge 50% of the radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Various concentrations of this compound are added to the ABTS•+ solution.
-
The decrease in absorbance at 734 nm is measured after a short incubation period.
-
The percentage of scavenging is calculated, and the EC₅₀ is determined.
Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)
This assay determines the ability of a compound to chelate ferrous ions.
-
This compound is mixed with a solution of ferrous chloride (FeCl₂).
-
The mixture is incubated to allow for chelation to occur.
-
Ferrozine solution is added. Ferrozine forms a stable, colored complex with free Fe²⁺.
-
The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.
-
The chelating activity is calculated as the percentage of inhibition of the formation of the Fe²⁺-ferrozine complex.
Conclusion and Future Perspectives
This compound is a fungal secondary metabolite with significant and diverse functions. Its role as an antioxidant and a key player in the Fenton-based degradation of lignocellulose highlights its ecological importance for certain fungi. Furthermore, its demonstrated anti-inflammatory and enzyme-inhibitory activities present exciting opportunities for drug discovery and development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this fascinating molecule.
Future research should focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: Identifying the specific genes and enzymes involved in the final steps of this compound synthesis will provide a more complete understanding of its production in fungi.
-
In vivo studies: While in vitro studies have been promising, in vivo studies are necessary to validate the therapeutic potential of this compound for inflammatory conditions.
-
Mechanism of action: Further investigation into the precise molecular mechanisms by which this compound inhibits PKCβ1 and modulates the NF-κB pathway will be crucial for its development as a targeted therapeutic agent.
-
Regulation of biosynthesis: Understanding the regulatory networks that control the production of this compound in fungi could enable the development of strategies to enhance its yield for biotechnological applications.
By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for both fundamental research and practical applications.
References
The Ecological Significance of Variegatic Acid in Forest Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variegatic acid, a pulvinic acid-type pigment produced by various ectomycorrhizal and wood-decay fungi, plays a multifaceted and critical role in the ecological dynamics of forest ecosystems. This technical guide provides an in-depth analysis of the ecological significance of this compound, focusing on its involvement in biogeochemical cycling, particularly iron mobilization and lignocellulose degradation, its antioxidant properties, and its interactions within the forest soil microbiome. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data and visual representations of key pathways and workflows to support further research and potential applications in drug development.
Introduction
Forest ecosystems are complex environments where nutrient cycling and decomposition processes are mediated by a vast diversity of microorganisms. Among these, fungi, particularly those forming ectomycorrhizal associations with tree roots and those responsible for wood decay, are key players. These fungi produce a wide array of secondary metabolites that influence their immediate environment. This compound (3,3',4,4'-tetrahydroxypulvinic acid) is one such metabolite, an orange pigment found in many members of the Boletales order.[1] Its ecological functions extend far beyond simple pigmentation, implicating it in crucial ecosystem processes. This guide synthesizes the current understanding of this compound's role in forest ecosystems, providing a technical resource for researchers in ecology, mycology, and natural product chemistry.
Ecological Significance of this compound
Role in Biogeochemical Cycling: The Fenton Reaction and Iron Mobilization
One of the most significant ecological roles of this compound is its participation in the non-enzymatic degradation of lignocellulose, the primary structural component of wood. This process is largely driven by the generation of highly reactive hydroxyl radicals (•OH) through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[2] this compound acts as a potent Fe(III)-reductant, reducing insoluble Fe(III) oxides in the soil to the more soluble Fe(II) form.[1] This reduction is crucial for initiating and sustaining the Fenton reaction, thereby facilitating the breakdown of recalcitrant organic matter.
The process is often mediated by other fungal metabolites, such as oxalic acid, which can solubilize oxidized forms of iron.[3] The interaction between this compound and oxalate is pH-dependent. At a higher pH (around 4.4), the transfer of Fe(III) from oxalate to this compound is favored, promoting the generation of reactive oxygen species (ROS) within the wood cell wall.[3] This site-specific generation of ROS allows for targeted degradation of lignocellulose while protecting the fungal hyphae from oxidative damage.[3]
Antioxidant and Pro-oxidant Activities
While this compound can act as a pro-oxidant by driving the Fenton reaction, it also possesses strong antioxidant properties.[1] This dual role is crucial for the survival of the producing fungus. The fungal extracellular matrix, often containing polysaccharides like β-glucans, can scavenge the reactive oxygen species generated, thereby protecting the hyphae from self-inflicted oxidative damage.[3] The antioxidant activity of this compound is also relevant in the context of its potential applications in pharmacology, where it has been shown to inhibit inflammatory responses.
Interactions with Soil Microbiome and Nutrient Cycling
The production of organic acids, including this compound, by ectomycorrhizal fungi can influence the soil microbial community and nutrient availability. By chelating metal ions and altering soil pH, these compounds can affect the solubility and uptake of essential nutrients by plants. While the direct impact of this compound on soil microbial respiration and nutrient mineralization rates requires further investigation, its role in iron cycling suggests a significant influence on the broader biogeochemical processes in forest soils.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activities of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (β-hexosaminidase release inhibition) | 10.4 µM | Rat basophilic leukemia (RBL-2H3) cells | [4] |
| IC₅₀ (TNF-α secretion inhibition) | 16.8 µM | Rat basophilic leukemia (RBL-2H3) cells | [4] |
| IC₅₀ (PKCβ1 activity inhibition) | 36.2 µM | In vitro | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of this compound by HPLC-DAD
This protocol describes a method for the extraction and quantification of this compound from fungal mycelium or fruiting bodies, adapted from methods for analyzing phenolic compounds in fungi.
4.1.1. Extraction
-
Lyophilize and grind the fungal material to a fine powder.
-
Extract a known weight of the powdered sample (e.g., 1 g) with 20 mL of methanol by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.
4.1.2. HPLC-DAD Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
0-5 min: 10% B
-
5-25 min: linear gradient to 100% B
-
25-30 min: 100% B
-
30-35 min: linear gradient to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode array detector (DAD) monitoring at the maximum absorbance wavelength for this compound (approximately 254 nm and 380 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound at different concentrations.
Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)
This protocol measures the ability of this compound to chelate ferrous ions.[5][6]
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add 50 µL of different concentrations of the this compound solution.
-
Add 50 µL of a 2 mM FeCl₂ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 100 µL of 5 mM ferrozine solution to each well and mix thoroughly.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
A control is prepared using methanol instead of the sample. EDTA can be used as a positive control.
-
The percentage of ferrous ion chelating activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] * 100.
Substrate-Induced Respiration (SIR) in Soil
This protocol can be adapted to assess the effect of this compound on the respiration of the soil microbial community.[7][8]
-
Collect fresh forest soil samples and sieve to remove large debris.
-
Weigh a standardized amount of soil (e.g., 10 g dry weight equivalent) into incubation flasks.
-
Prepare solutions of this compound at different concentrations in deionized water.
-
Add the this compound solutions to the soil samples to achieve a desired final concentration and adjust the moisture content to 50-60% of water holding capacity. A control with only deionized water should be included.
-
In a separate set of flasks, add a readily available carbon source like glucose along with the this compound solutions to measure the response of the active microbial biomass.
-
Seal the flasks and incubate at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), collect a headspace gas sample using a gas-tight syringe.
-
Analyze the CO₂ concentration in the gas samples using a gas chromatograph equipped with a thermal conductivity detector (TCD).
-
The rate of CO₂ evolution is calculated to determine the effect of this compound on soil microbial respiration.
Biosynthesis of this compound
This compound belongs to the pulvinic acid family of pigments and its biosynthesis originates from the shikimic acid pathway.[4] The immediate precursor to this compound is xerocomic acid, which is derived from atromentin.[1] The initial steps in the biosynthesis of atromentin have been elucidated and involve a gene cluster containing an atromentin synthetase (a non-ribosomal peptide synthetase-like enzyme) and an L-tyrosine:2-oxoglutarate aminotransferase.[9][10] These enzymes catalyze the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid and its subsequent dimerization to form atromentin. The precise enzymatic steps for the conversion of atromentin to xerocomic acid and finally to this compound are still under investigation but are believed to involve hydroxylation reactions.
Future Directions and Applications
The unique chemical properties and biological activities of this compound make it a compound of interest for further research and potential applications. Its ability to modulate iron chemistry and redox processes in the environment has significant implications for understanding and potentially managing carbon and nutrient cycling in forest ecosystems. Furthermore, its demonstrated anti-inflammatory properties suggest potential for development as a therapeutic agent. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound and identifying the responsible genes and enzymes.
-
Quantifying the concentration and distribution of this compound in different forest soil horizons and its correlation with microbial community structure and function.
-
Investigating the specific molecular mechanisms underlying its anti-inflammatory and other pharmacological effects.
-
Exploring its potential as a natural chelating agent for bioremediation or as a lead compound in drug discovery.
Conclusion
This compound is a functionally significant secondary metabolite in forest ecosystems, playing a pivotal role in lignocellulose degradation, iron cycling, and potentially influencing broader microbial and nutrient dynamics. Its dual pro-oxidant and antioxidant activities highlight the sophisticated chemical strategies employed by fungi to interact with their environment. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research into the ecological roles and potential applications of this fascinating fungal pigment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zen-bio.com [zen-bio.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. docs.ufpr.br [docs.ufpr.br]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
In Vitro Bioactivity of Variegatic Acid: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid, a natural pigment found in various mushroom species, has garnered scientific interest for its potential therapeutic properties. Preliminary in vitro studies have indicated its bioactivity across several key areas, including antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides an in-depth overview of the current in vitro research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and drug development efforts.
Anti-inflammatory and Anti-allergic Activities
This compound has demonstrated notable inhibitory effects on key mediators of inflammation and allergic responses in cellular models.
Inhibition of Pro-inflammatory Cytokine and Mediator Release
In vitro studies using rat basophilic leukemia (RBL-2H3) cells have shown that this compound can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and β-hexosaminidase, a marker for degranulation of mast cells and basophils. Furthermore, it has been shown to inhibit the activity of Protein Kinase C β1 (PKCβ1), a crucial enzyme in inflammatory signaling pathways.[1]
Table 1: Inhibitory Activity of this compound on Inflammatory Mediators
| Target | Cell Line | IC50 Value (µM) |
| TNF-α Secretion | RBL-2H3 | 16.8[1] |
| β-Hexosaminidase Release | RBL-2H3 | 10.4[1] |
| PKCβ1 Activity | - | 36.2[1] |
Experimental Protocols
This assay quantifies the degranulation of mast cells or basophils by measuring the activity of the released enzyme β-hexosaminidase.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.
-
Treatment and Stimulation: The sensitized cells are washed with a buffer (e.g., Tyrode's buffer) and then pre-incubated with various concentrations of this compound for a specified time. Subsequently, degranulation is induced by adding DNP-bovine serum albumin (BSA).
-
Enzyme Activity Measurement: An aliquot of the supernatant is collected and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., Triton X-100 lysed cells).
The quantification of TNF-α released into the cell culture medium is typically performed using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Culture and Treatment: RBL-2H3 cells are cultured and treated with this compound and a stimulant (e.g., DNP-BSA) as described in the β-hexosaminidase release assay.
-
ELISA Procedure: The cell culture supernatant is collected, and the concentration of TNF-α is determined using a rat TNF-α ELISA kit according to the manufacturer's instructions. This generally involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a TNF-α capture antibody.
-
Incubation to allow TNF-α to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated detection antibody specific for TNF-α.
-
Incubation and washing.
-
Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubation and washing.
-
Addition of a substrate solution, which develops color in proportion to the amount of bound TNF-α.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
Calculation of TNF-α concentration based on a standard curve.
-
The inhibitory effect of this compound on PKCβ1 activity can be assessed using a kinase assay, which measures the phosphorylation of a substrate.
-
Assay Principle: A common method involves a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the PKCβ1 enzyme, a suitable substrate (e.g., a specific peptide), ATP, and the necessary cofactors in a reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
-
Detection: Following incubation, a reagent is added to terminate the kinase reaction and simultaneously measure the amount of ADP produced. The luminescent signal is read using a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antioxidant Activity
This compound is known to possess strong antioxidant properties, which are attributed to its chemical structure.[2] One of the key mechanisms underlying its antioxidant effect is its ability to act as an iron (III) reductant in Fenton-like reactions, which can influence the generation of reactive oxygen species (ROS).[3][4]
Fenton Reaction and ROS Modulation
In the Fenton reaction, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). This compound can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), thereby potentially modulating the generation of ROS. This dual role suggests that its antioxidant or pro-oxidant effects may be context-dependent.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Variegatic Acid from Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid is a naturally occurring orange pigment found in various species of mushrooms, particularly within the order Boletales. It is a member of the pulvinic acid family and is known for its potent antioxidant properties. This compound is responsible for the characteristic blueing reaction observed in many bolete mushrooms upon bruising or exposure to air, where it is enzymatically oxidized. The growing interest in this compound for its potential pharmacological applications, including its role as an antioxidant and an inhibitor of certain enzymes, necessitates a standardized and efficient protocol for its extraction and purification.
This document provides a detailed protocol for the extraction and purification of this compound from mushroom fruiting bodies. The methodology covers sample preparation, solvent extraction, and a multi-step purification process involving solvent partitioning and chromatographic techniques.
Data Presentation
The yield of this compound can vary significantly depending on the mushroom species and the extraction method employed. The following table summarizes representative data from the literature.
| Mushroom Species | Extraction Method | Purification Method | Yield of Pure this compound (mg/g of dry weight) | Purity | Reference |
| Suillus variegatus | Methanol Extraction | Silica Gel Column Chromatography | ~1.5 | >95% | Fictional Data |
| Tylopilus ballouii | Acetone Extraction | Solvent Partitioning & Prep-HPLC | ~2.1 | >98% | Fictional Data |
| Lanmaoa asiatica | Methanol/Water Extraction | Two-Step HPLC | Not specified | High | |
| Serpula lacrymans | Methanol Extraction | Not specified | Not specified | Not specified |
Note: Quantitative yield data for this compound is not widely published. The data in this table is illustrative and based on typical yields for secondary metabolites from fungi.
Experimental Protocols
This protocol outlines a general yet comprehensive approach for the extraction and purification of this compound from dried mushroom material.
Materials and Equipment
-
Mushroom Material: Dried and powdered fruiting bodies of a this compound-containing species (e.g., Suillus variegatus, Tylopilus ballouii).
-
Solvents (HPLC or analytical grade): Methanol, Ethyl acetate, Hexane, Dichloromethane, Deionized water.
-
Acids: Acetic acid or Formic acid (for chromatography).
-
Stationary Phase: Silica gel (for column chromatography, 70-230 mesh).
-
Apparatus:
-
Grinder or mill
-
Soxhlet extractor or large Erlenmeyer flasks for maceration
-
Rotary evaporator
-
Separatory funnels (1 L)
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
-
Analytical HPLC or UV-Vis spectrophotometer for analysis
-
Extraction of Crude this compound
-
Sample Preparation: Thoroughly dry the mushroom fruiting bodies at 40-50°C to a constant weight. Grind the dried mushrooms into a fine powder using a mill or grinder.
-
Solvent Extraction:
-
Method A: Maceration:
-
Weigh the powdered mushroom material.
-
Place the powder in a large Erlenmeyer flask and add methanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the mushroom residue two more times to ensure complete extraction.
-
Combine the methanolic extracts.
-
-
Method B: Soxhlet Extraction:
-
Place the powdered mushroom material in a cellulose thimble.
-
Extract with methanol in a Soxhlet apparatus for 8-12 hours.
-
-
-
Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.
Purification of this compound
The purification process involves a preliminary clean-up by solvent partitioning followed by chromatographic separation.
This step aims to separate compounds based on their differential solubility in immiscible solvents, removing highly nonpolar and polar impurities.
-
Dissolve the crude extract in a minimal amount of methanol and then suspend it in deionized water (e.g., 10 g of crude extract in 200 mL of water).
-
Transfer the aqueous suspension to a 1 L separatory funnel.
-
Add an equal volume of n-hexane (200 mL) to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper hexane layer will contain nonpolar compounds like lipids.
-
Drain the lower aqueous layer into a clean flask. Discard the hexane layer.
-
Repeat the hexane wash two more times.
-
To the washed aqueous layer in the separatory funnel, add an equal volume of ethyl acetate (200 mL).
-
Shake vigorously as before. This compound, being moderately polar, will partition into the ethyl acetate layer.
-
Allow the layers to separate. The ethyl acetate layer (typically the upper layer, which will be orange/yellow) contains the this compound.
-
Drain and collect the ethyl acetate layer.
-
Repeat the ethyl acetate extraction on the aqueous layer two more times.
-
Combine all ethyl acetate fractions and concentrate using a rotary evaporator to obtain a semi-purified, enriched extract.
This technique separates the components of the enriched extract based on their polarity.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. Equilibrate the column by running a nonpolar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1) through it.
-
Sample Loading: Dissolve the semi-purified extract from step 3.1 in a minimal amount of the initial mobile phase (or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a nonpolar mobile phase and gradually increase the proportion of the more polar solvent. A suggested gradient is from 100% hexane to 100% ethyl acetate, followed by the addition of small amounts of methanol or acetic acid if necessary.
-
Example Gradient:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Hexane:Ethyl Acetate (3:7)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9.5:0.5)
-
-
-
Fraction Collection: Collect fractions of the eluate (e.g., 10-20 mL each).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Ethyl Acetate:Hexane:Acetic Acid 6:4:0.1). Visualize the spots under UV light (254 nm and 365 nm). This compound should appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to yield purified this compound.
For applications requiring very high purity (>98%), a final purification step using preparative HPLC can be employed. A two-step HPLC purification has been noted for isolating this compound from Lanmaoa species.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile.
-
Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., ~254 nm or ~400 nm).
-
The purified fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected and the solvent is removed by lyophilization or evaporation.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Application Note: Quantification of Variegatic Acid in Fungal Extracts by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of variegatic acid in fungal extracts. This compound, a pulvinic acid derivative, is a pigment found in many species of Boletales and is of interest due to its antioxidant properties and its role in the characteristic bluing reaction of these mushrooms. The method employs a simple liquid extraction from fungal material followed by analysis using a reversed-phase HPLC separation coupled with tandem mass spectrometry in negative ion mode. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to accurately quantify this compound in complex fungal matrices.
Introduction
This compound is a naturally occurring orange pigment found in various mushroom species, notably within the order Boletales.[1] It is biosynthetically derived from xerocomic acid, which is preceded by atromentic acid and atromentin.[1] Beyond its role as a pigment, this compound exhibits strong antioxidant properties and has been shown to play a role in the Fenton reaction, contributing to the generation of reactive oxygen species for lignocellulose degradation by some fungi.[2] Accurate quantification of this compound is crucial for understanding its biosynthesis, ecological function, and potential pharmacological applications. This document provides a detailed protocol for the extraction and quantification of this compound from fungal samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique well-suited for the analysis of complex mixtures.[3][4]
Experimental Protocols
Sample Preparation (Fungal Extraction)
This protocol is a synthesized method based on general procedures for extracting secondary metabolites from fungi.[5][6][7]
Materials:
-
Fresh or lyophilized fungal material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
75:25 Methanol:Water with 0.1% Formic Acid (v/v/v)
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of homogenized (ground to a fine powder) fungal material into a centrifuge tube.
-
Add 10 mL of 75:25 methanol:water with 0.1% formic acid to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are based on typical methods for the analysis of phenolic compounds and other fungal metabolites.[8][9][10]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Molar Mass: 372.28 g/mol ):
-
Precursor Ion (m/z): 371.1
-
Product Ions (m/z) (Hypothetical): 327.1 (Loss of CO2), 191.0
-
Cone Voltage (V): 30
-
Collision Energy (eV): 15, 25
-
-
Data Presentation
| Parameter | Representative Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 30 µg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Matrix Effect (%) | 80 - 120% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel UPLC-MS/MS Method for the Simultaneous Determination of 16 Mycotoxins in Different Tea Categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Variegatic Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of variegatic acid and its analogues, detailing the synthetic protocols and summarizing their biological activities. The information is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a natural pigment found in several species of mushrooms, notable for the characteristic blueing reaction upon exposure to air.[1] Beyond its chromatic properties, this compound has demonstrated significant biological activities, including antioxidant effects and the inhibition of enzymes such as cytochrome P450.[1] A total synthesis of this compound was first reported in 2001, employing a Suzuki cross-coupling reaction.[1] This key synthetic strategy has paved the way for the preparation of various analogues, allowing for the exploration of their structure-activity relationships.
Recent studies have highlighted the therapeutic potential of this compound, particularly its inhibitory effects on tumor necrosis factor-alpha (TNF-α) secretion and protein kinase C beta 1 (PKCβ1) activity.[2] These findings suggest that this compound and its derivatives could be promising lead compounds for the development of novel anti-inflammatory and anti-cancer agents.
Synthetic Protocols
The total synthesis of this compound and its analogues can be achieved through a convergent strategy involving a [3+2] cyclization and a Suzuki cross-coupling reaction. The following protocols are based on the methodologies reported in the literature.
General Experimental Conditions
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents and solvents are to be of analytical grade and used as received from commercial suppliers unless purification is noted. Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Kieselgel 60 F254) can be used to monitor reaction progress. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) should be recorded on a spectrometer at an appropriate frequency, with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compounds.
Synthesis of Key Intermediates
The synthesis commences with the preparation of two key fragments: a protected 3,4-dihydroxy-phenylboronic acid and a suitable tetronic acid precursor.
Protocol 1: Synthesis of Protected 3,4-Dihydroxyphenylboronic Acid
-
Protection of Catechol: To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add 2,2-dimethoxypropane (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetonide-protected benzaldehyde by column chromatography.
-
Boronic Acid Formation: Dissolve the protected benzaldehyde in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes.
-
Add triisopropyl borate (1.2 equivalents) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting boronic acid by recrystallization.
Protocol 2: Synthesis of the Tetronic Acid Precursor
The tetronic acid core can be synthesized from a suitable starting material such as diethyl oxalate and an appropriate ketone. The specific protocol for the precursor used in the this compound synthesis would be detailed in the primary literature.
Final Assembly via Suzuki Cross-Coupling and Deprotection
Protocol 3: Suzuki Cross-Coupling Reaction
-
To a degassed mixture of the tetronic acid precursor (1 equivalent), the protected 3,4-dihydroxyphenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the coupled product by column chromatography.
Protocol 4: Deprotection to Yield this compound
-
Dissolve the protected this compound precursor in a suitable solvent (e.g., a mixture of THF and water).
-
Add a strong acid such as hydrochloric acid.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture and purify the crude this compound by recrystallization or column chromatography to yield the final product.
Synthesis of this compound Analogues
The synthetic route described above is amenable to the preparation of various analogues by utilizing substituted phenylboronic acids or modified tetronic acid precursors. For instance, O-methylated analogues can be synthesized by using the corresponding methoxy-substituted phenylboronic acids.
Quantitative Data
The following tables summarize the quantitative data for the synthesis and biological activity of this compound and its analogues.
Table 1: Synthetic Yields for the Total Synthesis of this compound
| Step | Product | Yield (%) |
| Protection of 3,4-dihydroxybenzaldehyde | Acetonide-protected benzaldehyde | >95 |
| Boronic acid formation | Protected 3,4-dihydroxyphenylboronic acid | 70-80 |
| Suzuki Cross-Coupling | Protected this compound | 60-75 |
| Deprotection | This compound | >90 |
| Overall Yield | ~40-55 |
Note: Yields are approximate and based on typical outcomes for these types of reactions as detailed in the primary literature.
Table 2: Biological Activity of this compound
| Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| TNF-α Secretion Inhibition | RBL-2H3 | 16.8 | [2] |
| PKCβ1 Activity Inhibition | - | 36.2 | [2] |
| β-hexosaminidase release inhibition | RBL-2H3 | 10.4 | [2] |
Table 3: Biological Activity of this compound Analogues (Hypothetical Data for Illustration)
| Analogue | Target/Assay | Cell Line | IC₅₀ (µM) |
| 3,3',4,4'-Tetra-O-methylthis compound | TNF-α Secretion Inhibition | RBL-2H3 | 45.2 |
| 3'-O-Methylthis compound | PKCβ1 Activity Inhibition | - | 28.5 |
Note: The data in Table 3 is hypothetical and serves to illustrate how data for analogues would be presented. Further research is required to determine the actual biological activities of these compounds.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways affected by this compound.
Caption: Putative inhibition of the TNF-α signaling pathway by this compound.
Caption: Putative inhibition of the PKCβ1 signaling pathway by this compound.
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound and its analogues.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The synthetic pathway to this compound via a Suzuki cross-coupling reaction provides a versatile platform for the generation of novel analogues. The demonstrated inhibitory activity of this compound against TNF-α and PKCβ1 underscores its potential as a valuable scaffold for the development of new therapeutics. The protocols and data presented herein are intended to facilitate further research in this promising area of medicinal chemistry.
References
Application Notes & Protocols: Using Variegatic Acid as a Natural Indicator for Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Variegatic acid is a naturally occurring orange pigment found in various species of mushrooms, particularly within the order Boletales.[1][2] Its chemical structure, a tetrahydroxypulvinic acid, allows it to serve as a potent antioxidant and a chromogenic substrate for specific oxidoreductase enzymes.[1] When certain mushroom tissues containing this compound are damaged and exposed to air, they exhibit a characteristic "bluing" reaction.[1][2] This phenomenon is due to the enzymatic oxidation of this compound into a blue-colored quinone methide anion.[1] This distinct and visually identifiable color change forms the basis of its application as a natural indicator for quantifying the activity of enzymes like laccase and tyrosinase. This property is particularly valuable in high-throughput screening assays for identifying enzyme inhibitors in drug discovery and for characterizing enzyme kinetics.
2. Principle of the Assay
The assay is based on the enzymatic oxidation of this compound. Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) and tyrosinases (monophenol monooxygenase, EC 1.14.18.1) are copper-containing enzymes that catalyze the oxidation of phenolic compounds.[3][4] In the presence of these enzymes and molecular oxygen, the orange-colored this compound is converted to a blue quinone methide product. The rate of formation of this blue product, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity under specific conditions (e.g., substrate saturation, optimal pH, and temperature).
The reaction can be summarized as follows:
This compound (Orange) + O₂ ---(Laccase/Tyrosinase)---> Blue Quinone Methide Product + 2H₂O
The increase in absorbance at a specific wavelength corresponding to the blue product allows for the quantitative determination of enzymatic activity.
3. Applications
-
Enzyme Activity Quantification: Direct measurement of laccase and tyrosinase activity in purified enzyme preparations or crude extracts.
-
High-Throughput Screening (HTS): Screening of compound libraries for potential inhibitors of laccase and tyrosinase, which are relevant targets in various fields, including medicine (e.g., melanogenesis) and industry (e.g., bioremediation).[5]
-
Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) to characterize enzyme-substrate interactions.
-
Bioremediation Research: Monitoring the activity of lignin-degrading enzymes from fungi, which play a crucial role in breaking down environmental pollutants.
4. Data Presentation: Quantitative Summary
For reproducible and accurate results, it is crucial to work under optimized assay conditions. The following tables provide key data for this compound and typical conditions for laccase assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-(3,4-Dihydroxyphenyl)[4-(3,4-dihydroxyphenyl)-3-hydroxy-5-oxofuran-2(5H)-ylidene]acetic acid | [1] |
| Molecular Formula | C₁₈H₁₂O₉ | [1] |
| Molar Mass | 372.285 g·mol⁻¹ | [1] |
| Appearance | Orange Pigment | [1] |
| Key Reactivity | Oxidizes to a blue quinone methide | [1] |
Table 2: Recommended Conditions for Laccase Activity Assay
| Parameter | Recommended Range/Value | Notes |
| Enzyme | Fungal Laccase | Activity can vary significantly between species. |
| Substrate | This compound | Prepare fresh in a suitable solvent (e.g., DMSO, Ethanol) before diluting in buffer. |
| Buffer | Sodium Acetate | A pH range of 3.0 - 5.0 is common for fungal laccases.[6] |
| pH | 4.0 - 5.0 | Optimal pH should be determined empirically for each enzyme.[6][7] |
| Temperature | 30 - 65 °C | Optimal temperature can vary widely depending on the laccase source.[6][7][8] |
| Wavelength (λₘₐₓ) | ~580 - 600 nm | Corresponds to the absorbance maximum of the blue quinone product. Must be determined experimentally. |
| Assay Volume | 100 µL - 1 mL | Adaptable for microplates or standard cuvettes. |
Table 3: Example Kinetic Parameters for Fungal Laccases (using other substrates for reference)
Note: Kinetic parameters for this compound are not widely reported and should be determined experimentally. The following data for common laccase substrates (ABTS, Guaiacol, DMP) are provided for comparative purposes.
| Laccase Source | Substrate | Kₘ | Vₘₐₓ | Catalytic Efficiency (k꜀ₐₜ/Kₘ) | Reference |
| Cerrena sp. RSD1 | ABTS | 36 µM | - | 1.5 x 10⁹ s⁻¹·M⁻¹ | [9] |
| Trichoderma harzianum | Guaiacol | 146.12 µM | 3.82 µmol/min | - | [10] |
| Pleurotus sp. | ABTS | 250 mM | 0.33 µmol/min | - | [6] |
| Pleurotus sp. | 2,6-DMP | 38.46 mM | 20 µmol/min | - | [6] |
| Lentinus sp. | ABTS | 65.0 µM | - | 52 s⁻¹µM⁻¹ | [11] |
| Trematosphaeria mangrovei | ABTS | 1.4 mM | 184.84 U/mg protein | - | [7] |
5. Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (100 mM Sodium Acetate, pH 4.5):
-
Prepare a solution of 100 mM sodium acetate in purified water.
-
Adjust the pH to 4.5 using 1 M HCl while monitoring with a calibrated pH meter.
-
Store at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Safety Note: Handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Accurately weigh 3.72 mg of this compound (Molar Mass = 372.28 g/mol ).
-
Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO) or ethanol. Ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution (Laccase/Tyrosinase):
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., a low concentration phosphate or acetate buffer) at a concentration that provides a linear reaction rate for at least 5-10 minutes.
-
The optimal concentration must be determined empirically through a series of enzyme dilutions.
-
Store the enzyme on ice during the experiment. For long-term storage, follow the manufacturer's or purification protocol's recommendations.
-
Protocol 2: Standard Enzymatic Activity Assay
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. Volumes can be scaled down for 96-well plate readers.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance in kinetic mode at the predetermined λₘₐₓ of the blue product (scan between 500-700 nm to determine the peak, typically ~580 nm).
-
Set the temperature of the cuvette holder to the enzyme's optimal temperature (e.g., 40°C).[10]
-
-
Assay Mixture Preparation:
-
In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture by adding the components in the following order:
-
880 µL of 100 mM Sodium Acetate Buffer (pH 4.5)
-
100 µL of Enzyme Solution (pre-diluted to working concentration)
-
-
Mix gently by pipetting or inverting the cuvette.
-
-
Reaction Initiation and Measurement:
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature for 2-3 minutes.
-
To initiate the reaction, add 20 µL of 10 mM this compound Stock Solution (final concentration = 200 µM).
-
Immediately mix by inverting the cuvette (if using a sealed cuvette) or by gentle pipetting.
-
Start recording the absorbance at the chosen wavelength every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Identify the initial linear portion of the curve.
-
Calculate the rate of reaction (ΔAbs/min) from the slope of this linear portion.
-
Enzyme activity (U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (Slope (ΔAbs/min) × Total Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))
-
Where ε (epsilon) is the molar extinction coefficient of the blue quinone product. This value must be determined experimentally for accurate quantification. One unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
-
Protocol 3: Screening for Enzyme Inhibitors
-
Prepare Reagents: Prepare Assay Buffer, this compound Stock, and Enzyme Solution as described in Protocol 1. Prepare inhibitor stock solutions in DMSO.
-
Assay Setup (96-well plate format):
-
Add 88 µL of Assay Buffer to each well.
-
Add 2 µL of inhibitor solution (or DMSO for the control wells) to the appropriate wells.
-
Add 10 µL of Enzyme Solution to all wells.
-
Incubate the plate at room temperature for 5-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add 10 µL of this compound working solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature and wavelength.
-
-
Measure and Analyze:
-
Measure the absorbance in kinetic mode for 5-10 minutes.
-
Calculate the reaction rate for each well as described in Protocol 2.
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] × 100
-
6. Visualizations
Caption: Enzymatic oxidation of this compound.
Caption: Standard workflow for enzymatic assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fungimag.com [fungimag.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase: the four oxidation states of the active site and their relevance to enzymatic activation, oxidation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Novel Laccase Producers—Isolation and Characterization of Cold-Adapted Laccase from Kabatiella bupleuri G3 Capable of Synthetic Dye Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies on optimized extracellular laccase from Trichoderma harzianum PP389612 and its capabilities for azo dye removal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Development of Variegatic Acid-Based Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid, a naturally occurring polyphenol found in several species of mushrooms, has garnered significant interest for its potent antioxidant properties. This pulvinic acid derivative is known to be responsible for the characteristic blueing reaction observed in certain boletes upon injury.[1] Its antioxidant activity is primarily attributed to its ability to act as an Fe³⁺ reductant in Fenton chemistry, a key process in the generation of reactive oxygen species (ROS).[1][2] Understanding and quantifying the antioxidant potential of this compound is crucial for its development as a therapeutic agent in conditions associated with oxidative stress.
These application notes provide a comprehensive overview of the methodologies to assess the antioxidant capacity of this compound. The protocols for common antioxidant assays, namely DPPH, ABTS, and FRAP, are detailed to enable researchers to evaluate its radical scavenging and reducing capabilities. Furthermore, this document delves into the anti-inflammatory properties of this compound by providing protocols for assessing its inhibitory effects on tumor necrosis factor-alpha (TNF-α) and protein kinase C beta 1 (PKCβ1), key mediators in inflammatory pathways.
Data Presentation
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Activity | IC₅₀ | N/A | |
| ABTS Radical Scavenging Activity | IC₅₀ | N/A | |
| Ferric Reducing Antioxidant Power (FRAP) | Value | N/A | |
| TNF-α Inhibition (in RBL-2H3 cells) | IC₅₀ | 16.8 µM | [3] |
| PKCβ1 Inhibition | IC₅₀ | 36.2 µM | [3] |
Note: N/A indicates that specific data for pure this compound was not found in the reviewed literature.
Signaling Pathways
This compound, as a mushroom-derived polyphenol, is likely to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Caption: Keap1-Nrf2-ARE antioxidant response pathway.
Caption: NF-κB inflammatory signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be monitored spectrophotometrically.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (or other standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or standard antioxidant to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Workflow:
Caption: ABTS radical scavenging assay workflow.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (or other standard antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay:
-
In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the different concentrations of this compound or standard antioxidant to the wells.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Workflow:
Caption: FRAP assay workflow.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare a series of FeSO₄ solutions of known concentrations (e.g., 100-2000 µM) for the standard curve.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the sample, standard, or blank (solvent) to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the this compound samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay in RBL-2H3 Cells
This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated rat basophilic leukemia (RBL-2H3) cells.
Workflow:
Caption: TNF-α inhibition assay workflow.
Materials:
-
RBL-2H3 cell line
-
Cell culture medium (e.g., MEM) with supplements
-
24-well cell culture plates
-
This compound
-
Stimulating agents (e.g., calcium ionophore A23187 and phorbol 12-myristate 13-acetate (PMA))
-
Rat TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in appropriate medium and conditions.
-
Seeding: Seed the cells into a 24-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Remove the medium and pre-treat the cells with various concentrations of this compound in fresh medium for 1 hour.
-
-
Stimulation:
-
Stimulate the cells by adding a combination of A23187 (e.g., 0.5 µM) and PMA (e.g., 50 ng/mL) to each well.
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Collect the cell supernatant from each well.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a rat TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculation:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the stimulated control.
-
Determine the IC₅₀ value.
-
PKCβ1 (Protein Kinase C beta 1) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the PKCβ1 enzyme, which plays a role in various cellular signaling pathways, including inflammation.
Workflow:
Caption: PKCβ1 inhibition assay workflow.
Materials:
-
Recombinant human PKCβ1 enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
This compound
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kinase assay kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay:
-
In a 96-well plate, add the PKCβ1 enzyme, substrate, and different concentrations of this compound.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using the detection reagents from the kit. This is often measured as a luminescent or fluorescent signal.
-
Calculation:
-
Calculate the percentage of PKCβ1 inhibition for each concentration of this compound.
-
Determine the IC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Enzyme Inhibitory Kinetics of Variegatic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variegatic acid, a natural compound found in several species of mushrooms, has garnered significant interest for its diverse biological activities, including its potential as an enzyme inhibitor.[1] These application notes provide a comprehensive guide for investigating the enzyme inhibitory kinetics of this compound. Detailed protocols for determining key inhibitory parameters against target enzymes such as Protein Kinase C β1 (PKCβ1), Cytochrome P450 (CYP) enzymes, and β-hexosaminidase are outlined. Furthermore, this document provides templates for data presentation and visualization tools to facilitate the analysis and interpretation of kinetic data.
Introduction to this compound and its Known Inhibitory Activities
This compound is a pulvinic acid-type pigment responsible for the characteristic blueing reaction observed in many bolete mushrooms upon injury.[1] Beyond its role as a pigment, this compound has been reported to exhibit a range of biological effects, including antioxidant properties and enzyme inhibition.[1]
Published research has identified several enzymes and cellular processes that are modulated by this compound:
-
Protein Kinase C β1 (PKCβ1): this compound has been shown to inhibit PKCβ1 activity with an IC50 value of 36.2 μM.[2] PKCβ1 is a crucial enzyme in various signal transduction pathways, and its inhibition is a target for therapeutic intervention in several diseases.
-
β-Hexosaminidase Release: this compound inhibits the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells with an IC50 value of 10.4 μM.[2] This suggests a potential role in modulating allergic and inflammatory responses.
-
Tumor Necrosis Factor-α (TNF-α) Secretion: The compound also inhibits TNF-α secretion from RBL-2H3 cells, with an IC50 of 16.8 μM, further highlighting its anti-inflammatory potential.[2]
-
Cytochrome P450 (CYP) Enzymes: this compound has been noted to have a nonspecific inhibitory effect on cytochrome P450 enzymes, which are critical for drug metabolism.[1]
-
Fe3+-Reductant in Fenton Chemistry: In vitro data suggests that this compound can act as an Fe3+-reductant, which may contribute to its antioxidant or pro-oxidant activities under different conditions.[1]
Quantitative Data Summary
The following table summarizes the known quantitative inhibitory data for this compound. Researchers can use this as a reference and expand upon it with their own experimental findings.
| Target Enzyme/Process | IC50 (μM) | Kinetic Parameters (Ki, Km) | Type of Inhibition | Reference |
| Protein Kinase C β1 (PKCβ1) | 36.2 | Not Reported | Not Reported | [2] |
| β-Hexosaminidase Release | 10.4 | Not Reported | Not Applicable | [2] |
| TNF-α Secretion | 16.8 | Not Reported | Not Applicable | [2] |
| Cytochrome P450 (CYP) Enzymes | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the enzyme inhibitory kinetics of this compound.
Protocol for Determining PKCβ1 Inhibitory Kinetics
This protocol outlines the steps to determine the inhibitory constant (Ki) and the mode of inhibition of this compound on PKCβ1.
Materials:
-
Recombinant human PKCβ1 enzyme
-
Fluorescently labeled PKC substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
96-well microplates (black, low-binding)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare solutions of the PKC substrate peptide and ATP at various concentrations in the kinase assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of the microplate, add a fixed concentration of PKCβ1 enzyme.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Measure the fluorescence intensity, which corresponds to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v) for each substrate and inhibitor concentration.
-
Create a Michaelis-Menten plot (v vs. [Substrate]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[Substrate]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).[3][4][5][6][7]
-
Calculate the apparent Km and Vmax values from the Lineweaver-Burk plot.
-
Determine the inhibitory constant (Ki) by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Protocol for Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general method to screen for the inhibitory potential of this compound against major CYP isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP isoform-specific substrates (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
96-well microplates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and the CYP-specific substrate in a suitable solvent.
-
Prepare serial dilutions of this compound in the incubation buffer.
-
-
Inhibition Assay:
-
In a microplate, pre-incubate the human liver microsomes or recombinant CYP enzyme with varying concentrations of this compound at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
-
Metabolite Quantification:
-
Analyze the supernatant using an LC-MS/MS system to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol for β-Hexosaminidase Release Assay from RBL-2H3 Cells
This protocol describes how to measure the inhibitory effect of this compound on the degranulation of mast cells.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM)
-
DNP-IgE antibody
-
DNP-BSA antigen
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in 96-well plates until they reach confluence.
-
Sensitize the cells by incubating them with DNP-IgE overnight.
-
-
Inhibition and Stimulation:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-BSA antigen and incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
Collect the supernatant from each well.
-
To a new 96-well plate, add the supernatant and the PNAG substrate solution.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop buffer.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each concentration of this compound relative to the control (stimulated cells without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway illustrating the inhibition of PKCβ1 by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for determining enzyme inhibitory kinetics.
Lineweaver-Burk Plot Interpretation
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Khan Academy [khanacademy.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Variegatic Acid: A Versatile Tool for Investigating Iron Chelation and Fenton Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid, a naturally occurring pulvinic acid derivative found in various mushroom species, has garnered significant interest for its potent antioxidant and iron-chelating properties.[1] Its unique chemical structure, featuring catechol moieties, enables it to effectively bind iron ions and participate in redox reactions. This makes this compound a valuable tool for studying the intricate processes of iron chelation and Fenton chemistry, which are implicated in a wide range of physiological and pathological conditions, including oxidative stress, neurodegenerative diseases, and iron overload disorders.
These application notes provide a comprehensive overview of the use of this compound as an experimental tool. Detailed protocols for key assays are presented, along with structured data tables for easy interpretation and visualization of its mechanisms of action.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its biological activities.
| Parameter | Test System | IC50 Value | Reference |
| β-hexosaminidase release inhibition | Rat basophilic leukemia (RBL-2H3) cells | 10.4 μM | [2] |
| Tumor Necrosis Factor-α (TNF-α) secretion inhibition | Rat basophilic leukemia (RBL-2H3) cells | 16.8 μM | [2] |
| Protein Kinase C β1 (PKCβ1) activity inhibition | In vitro | 36.2 μM | [2] |
| Iron Chelation (Fe²⁺) | Spectrophotometric Assay | Data not available | - |
| Hydroxyl Radical Scavenging | Fenton Reaction-based Assay | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.
Protocol 1: Spectrophotometric Assay for Ferrous Iron (Fe²⁺) Chelation
This protocol is adapted from the ferrozine-based assay, a common method for quantifying Fe²⁺ chelation. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the magenta color.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to various concentrations with HEPES buffer.
-
Prepare a stock solution of FeSO₄ in deionized water.
-
Prepare a stock solution of ferrozine in deionized water.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of different concentrations of this compound solution.
-
Add 50 µL of FeSO₄ solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for chelation.
-
Initiate the colorimetric reaction by adding 100 µL of ferrozine solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 562 nm using a microplate reader.
-
A blank containing all reagents except FeSO₄ should be used.
-
A control containing all reagents except the chelator (this compound) represents 0% chelation.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity can be calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
The IC50 value (the concentration of this compound that chelates 50% of the Fe²⁺ ions) can be determined by plotting the chelating activity against the concentration of this compound.
-
Protocol 2: Evaluation of this compound's Role in Fenton Chemistry (Fe³⁺ Reduction)
This protocol is based on the findings of Gao et al. (2017) and measures the ability of this compound to reduce Fe³⁺ to Fe²⁺, a key step in promoting Fenton-like reactions. The generated Fe²⁺ is then quantified using ferrozine.
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
Ferrozine
-
Buffer solution (e.g., acetate buffer, pH 4.4 or 2.2, to simulate different microenvironments)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 30 µM FeCl₃ and 30 µM this compound in the desired buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature.
-
-
Detection of Fe²⁺:
-
At various time points (e.g., 0, 5, 10, 20 minutes), add 250 µM ferrozine to an aliquot of the reaction mixture.
-
Immediately measure the absorbance at 562 nm. An increase in absorbance over time indicates the reduction of Fe³⁺ to Fe²⁺ by this compound.
-
-
Data Analysis:
-
Plot the absorbance at 562 nm against time to observe the kinetics of Fe³⁺ reduction.
-
Protocol 3: Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)
This protocol determines the ability of this compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction. The assay is based on the detection of a colored product formed from the reaction of •OH with a detector molecule (e.g., deoxyribose or salicylic acid).
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose (or salicylic acid)
-
Thiobarbituric acid (TBA)
-
Phosphate buffer (pH 7.4)
-
Water bath
Procedure:
-
Reaction Setup:
-
In a test tube, mix the following reagents in this order:
-
Phosphate buffer
-
Various concentrations of this compound
-
FeSO₄ solution
-
Deoxyribose solution
-
-
Initiate the Fenton reaction by adding H₂O₂.
-
-
Incubation:
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Color Development:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Add TBA solution and heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
-
Measurement:
-
Cool the tubes and measure the absorbance of the solution at 532 nm.
-
-
Calculation:
-
The hydroxyl radical scavenging activity is calculated as:
where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.
-
The IC50 value can be determined from a plot of scavenging activity versus this compound concentration.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's activity.
Caption: Mechanism of Iron Chelation by this compound.
Caption: this compound's Dual Role in Fenton Chemistry.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for Assessing the Bioavailability of Variegatic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and recommended methods for assessing the bioavailability of Variegatic acid, a natural pigment found in several species of mushrooms. Due to the limited direct research on the pharmacokinetics of this compound, this document outlines protocols adapted from methodologies used for structurally similar compounds, such as other polyphenols and fungal secondary metabolites.
Introduction to this compound and Bioavailability Assessment
This compound is a pulvinic acid derivative with known antioxidant and enzyme-inhibiting properties, including a nonspecific inhibitory effect on cytochrome P450 (CYP) enzymes.[1] Understanding its bioavailability—the extent and rate at which it enters the systemic circulation—is crucial for evaluating its potential as a therapeutic agent. The assessment of bioavailability typically involves a combination of in vitro, in vivo, and in silico methods to predict and determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
In Vitro Methods for Permeability and Metabolism
In vitro models are essential for the initial screening of a compound's potential for intestinal absorption and to investigate its metabolic stability.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2] This assay is the gold standard for predicting in vivo drug absorption.
Experimental Protocol: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) should be used.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final test concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final DMSO concentration should be non-toxic to the cells (typically <1%).
-
Permeability Assessment (Apical to Basolateral):
-
Add the this compound solution to the apical (AP) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the this compound solution to the BL side.
-
Add fresh transport buffer to the AP side.
-
Follow the same incubation and sampling procedure as for the AP to BL assessment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation: Expected Caco-2 Permeability Classification
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 2 | Low | < 50% |
| 2 - 20 | Moderate | 50 - 89% |
| > 20 | High | > 90% |
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by phase I (e.g., CYP450) and phase II (e.g., glucuronidation) enzymes present in liver microsomes.
Experimental Protocol: Metabolic Stability of this compound
-
Incubation Mixture: Prepare an incubation mixture containing this compound, liver microsomes (human, rat, or mouse), and a NADPH-regenerating system (for phase I) or UDPGA (for phase II) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Interpretation of Metabolic Stability Results
| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Metabolic Stability Classification |
| > 30 min | Low | High |
| 5 - 30 min | Intermediate | Moderate |
| < 5 min | High | Low |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential for determining the complete pharmacokinetic profile of this compound.
Experimental Protocol: Pharmacokinetic Study of this compound in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
Intravenous (IV) Bolus: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein to determine systemic clearance and volume of distribution.
-
Oral Gavage (PO): Administer a single oral dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440 minutes).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for excretion analysis.
-
Sample Analysis: Quantify the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Systemic clearance |
| Vd | Volume of distribution |
| F (%) | Absolute oral bioavailability (calculated as (AUCoral/AUCIV) * (DoseIV/Doseoral) * 100) |
Analytical Method for Quantification
A robust and sensitive analytical method is crucial for the accurate quantification of this compound in biological matrices.
Protocol: LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile.
-
Urine: Dilution with mobile phase.
-
-
Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
-
Visualization of Workflows and Pathways
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound.
Postulated Metabolic Pathways of this compound
This compound's structure, rich in phenolic hydroxyl groups, suggests it is a substrate for phase II conjugation reactions. Its known inhibition of CYP enzymes also points to interactions with phase I metabolism.[3]
References
Application Notes and Protocols: Variegatic Acid in Biotechnology and Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid, a naturally occurring pulvinic acid derivative found predominantly in mushrooms of the order Boletales, is a molecule of significant interest in biotechnology and industrial applications.[1][2] This orange pigment is not only responsible for the characteristic blueing reaction observed upon bruising of these mushrooms but also possesses a range of bioactive properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Furthermore, its role as an Fe³⁺-reductant in Fenton chemistry has implications for bioremediation and biomass degradation.[1][3] These diverse functionalities position this compound as a promising candidate for further investigation in drug discovery, food science, and industrial processes. This document provides detailed application notes and protocols for the extraction, characterization, and evaluation of this compound's key biological activities.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes the key quantitative data reported for the biological activities of this compound, providing a basis for experimental design and comparative analysis.
| Biological Activity | Target/Assay | Test System | IC50 Value | Reference |
| Anti-inflammatory | β-hexosaminidase release inhibition | Rat basophilic leukemia (RBL-2H3) cells | 10.4 µM | [2] |
| Tumor Necrosis Factor-α (TNF-α) secretion | Rat basophilic leukemia (RBL-2H3) cells | 16.8 µM | [2] | |
| Enzyme Inhibition | Protein Kinase Cβ1 (PKCβ1) activity | In vitro enzymatic assay | 36.2 µM | [2] |
| Cytochrome P450 Enzymes | In vitro (nonspecific inhibition) | Not specified | [1] |
Experimental Protocols
Extraction and Purification of this compound from Mushroom Fruiting Bodies
This protocol describes a two-step High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from mushroom sources such as Lanmaoa asiatica and L. macrocarpa.[4]
Materials:
-
Fresh or dried mushroom fruiting bodies
-
Methanol
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Agilent 1260 Infinity instrument (or equivalent)
-
Zorbax Eclipse XDB-C8 column (250 × 21.2 mm, 7 µm particle size) or similar preparative C8 column[3]
-
Analytical C18 column
Procedure:
-
Extraction:
-
Grind the dried mushroom material into a fine powder.
-
Extract the powder with methanol at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.[3]
-
-
Preparative HPLC Purification (Step 1):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Purify the extract using a preparative HPLC system equipped with a C8 column.[3]
-
Mobile Phase:
-
Gradient: A linear gradient of 10-70% Solvent B over 20 minutes is a suggested starting point, which may require optimization depending on the specific mushroom species and crude extract complexity.[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or a wavelength specific to this compound).
-
Collect the fractions corresponding to the peak of this compound.
-
-
HPLC Purification (Step 2):
-
Pool the this compound-containing fractions from the first step and concentrate under reduced pressure.
-
Re-purify the concentrated fraction on a second HPLC column (an analytical C18 column can be used for smaller scales) to achieve higher purity.[4]
-
Use a similar or optimized gradient of water and acetonitrile.
-
Collect the purified this compound peak.
-
-
Verification:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR spectroscopy.
-
In Vitro Anti-inflammatory Activity: TNF-α Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophage-like cells, such as RAW 264.7.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (dissolved in DMSO)
-
Cell counting kit (e.g., MTT or CCK-8) for viability assay
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.
-
-
Cell Viability Assay:
-
In a separate plate, assess the cytotoxicity of this compound at the tested concentrations using an MTT or CCK-8 assay to ensure that the observed effects are not due to cell death.
-
-
TNF-α Quantification:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays
These protocols describe two common spectrophotometric methods to evaluate the antioxidant capacity of this compound.
3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
This compound stock solution (in methanol or DMSO)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions or control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength between 515-517 nm.[5]
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value.
3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Materials:
-
ABTS solution
-
Potassium persulfate
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of approximately 0.7 at 734 nm.[5]
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add the diluted ABTS•+ solution to each well.
-
Add the this compound dilutions or control to the wells.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[6]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
-
Determine the IC50 value.
Industrial Application: Chelator-Mediated Fenton (CMF) Reaction for Lignocellulose Degradation
This protocol provides a framework for investigating the role of this compound in the Fenton reaction for the degradation of lignocellulosic biomass, a process relevant to biorefining and biofuel production.[3][7]
Materials:
-
Lignocellulosic substrate (e.g., wood powder, straw)
-
This compound
-
Ferric chloride (FeCl₃)
-
Hydrogen peroxide (H₂O₂)
-
Oxalic acid (optional, to mimic fungal conditions)
-
pH buffers (e.g., pH 2.2 and 4.4)[3]
-
Electron Paramagnetic Resonance (EPR) spectrometer with a spin trap (e.g., DMPO) for ROS detection (optional)[3]
-
Method for quantifying lignocellulose degradation (e.g., gravimetric analysis, analysis of degradation products by HPLC or GC-MS)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the lignocellulosic substrate with a buffered solution at the desired pH.
-
Add FeCl₃ to the mixture.
-
Add this compound to the reaction.
-
Initiate the Fenton reaction by adding H₂O₂.
-
Include control reactions (e.g., without this compound, without H₂O₂, etc.).
-
-
Incubation:
-
Incubate the reaction mixtures under controlled conditions (e.g., temperature, agitation) for a specific duration.
-
-
Analysis of Lignocellulose Degradation:
-
After incubation, separate the solid lignocellulosic residue from the liquid phase.
-
Quantify the degradation by measuring the weight loss of the solid residue or by analyzing the soluble degradation products in the liquid phase.
-
-
ROS Detection (Optional):
-
To confirm the generation of reactive oxygen species, perform the reaction in the presence of a spin trap and analyze the mixture using EPR spectroscopy.[3]
-
-
Data Analysis:
-
Compare the extent of lignocellulose degradation in the presence and absence of this compound to determine its role in enhancing the Fenton reaction.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General workflow for this compound research and development.
Caption: Role of this compound in the Fenton reaction for biomass degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Variegatic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Variegatic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production challenging?
This compound is a naturally occurring orange pigment found in several species of mushrooms, particularly within the Boletales order.[1] It is a bioactive compound with strong antioxidant properties.[1] The primary challenges in its large-scale production stem from several factors:
-
Low Yields from Natural Sources: Extraction from foraged mushrooms is not a viable option for large-scale, consistent production due to variability in species, geographic location, and seasonal availability.
-
Fermentation Complexity: While production through fungal fermentation is a more controlled approach, optimizing conditions for high yields can be complex. This includes fine-tuning media composition, pH, temperature, and aeration.
-
Product Instability: this compound is highly susceptible to oxidation, especially when exposed to air during extraction and purification. This leads to the formation of blue-colored quinone methide anions, resulting in product loss and impurities.[1]
-
Purification Hurdles: Separating this compound from a complex fermentation broth and other structurally similar fungal metabolites requires multi-step purification processes that can be difficult to scale up efficiently.[2][3][4][5]
Q2: What are the known precursors for the biosynthesis of this compound?
The biosynthesis of this compound starts from the primary metabolite L-tyrosine. It proceeds through the formation of atromentin, which is then hydroxylated to form xerocomic acid, the direct precursor to this compound.[1] The complete biosynthetic pathway and all the enzymes involved are not yet fully elucidated.[1]
Q3: What are the recommended storage conditions for this compound?
Due to its sensitivity to oxidation, this compound should be stored under conditions that minimize exposure to oxygen and light.
-
Solid Form: Store as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below for long-term storage.
-
In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, use de-gassed solvents and store in tightly sealed vials under an inert atmosphere at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Fermentation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no production of this compound | 1. Inappropriate fungal strain. 2. Suboptimal media composition (carbon/nitrogen source, trace elements). 3. Incorrect fermentation parameters (pH, temperature, aeration, agitation). 4. Contamination of the culture. | 1. Ensure the use of a known this compound-producing strain and verify its viability. 2. Systematically optimize the media components. High nitrogen environments have been noted to induce production. 3. Perform small-scale optimization studies for pH (typically in the acidic range), temperature (around 25°C), and aeration. 4. Use aseptic techniques and check for microbial contamination. |
| Inconsistent batch-to-batch yields | 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation procedure (e.g., spore concentration, age of pre-culture). 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor probes (pH, dissolved oxygen, temperature) regularly. |
| Foaming in the bioreactor | 1. High protein content in the media. 2. High agitation and/or aeration rates. | 1. Add a sterile, food-grade antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
Extraction and Purification
| Issue | Potential Cause(s) | Recommended Action(s) |
| Blue discoloration of the extract | Oxidation of this compound to quinone methide anions upon exposure to air.[1] | 1. Work quickly and minimize the exposure of the fermentation broth and extracts to air. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen blanket). 3. Add antioxidants (e.g., ascorbic acid) to the extraction solvents. |
| Low extraction efficiency | 1. Inappropriate extraction solvent. 2. Insufficient mixing or contact time. 3. Emulsion formation. | 1. Ethyl acetate has been successfully used for the extraction of this compound. 2. Optimize the stirring speed and duration of the extraction. 3. If an emulsion forms, try centrifugation or the addition of a saturated salt solution to break it. |
| Co-elution of impurities during HPLC | Structurally similar compounds (e.g., other pulvinic acid derivatives) are present in the crude extract.[6] | 1. Optimize the HPLC gradient, mobile phase composition, and column chemistry to improve resolution. 2. Consider using a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). 3. Employ a multi-step purification strategy, such as combining liquid-liquid extraction with multiple chromatography steps (e.g., flash chromatography followed by preparative HPLC). |
| Poor peak shape in HPLC (tailing, fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate sample solvent. | 1. Reduce the injection volume or the concentration of the sample. 2. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase. 3. Dissolve the sample in the initial mobile phase if possible. |
| High backpressure in HPLC system | 1. Clogged frit or column. 2. Precipitated buffer in the system. | 1. Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. 2. Ensure that the mobile phase components are fully miscible and that buffers do not precipitate at the concentrations and organic solvent compositions used. |
Experimental Protocols
Fermentation of Serpula lacrymans for this compound Production
-
Fungal Strain: Serpula lacrymans S7.9
-
Media: Liquid malt extract peptone (MEP) medium (per liter of distilled water: 30 g malt extract, 3 g soy peptone, adjusted to pH 5.6).
-
Inoculation: Inoculate 2 L of MEP medium with a 100 mL liquid seed culture.
-
Culture Conditions: Dispense the culture into 300 mL Erlenmeyer flasks and shake in the dark at 180 rpm and 25°C for 5 weeks.
Extraction of this compound
-
Harvest the culture broth.
-
Extract the broth twice with an equal volume of ethyl acetate.
-
Combine the organic phases.
-
Remove the solvent under reduced pressure to obtain the dry crude extract.
-
Redissolve the crude extract in methanol for further purification.
Purification by Preparative HPLC
-
Instrument: Agilent 1260 Infinity or similar.
-
Column: Zorbax Eclipse XDB-C8 (250 x 21.2 mm, 7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient optimized for the separation of pulvinic acid derivatives.
-
Detection: UV-Vis detector at a wavelength suitable for this compound (e.g., 254 nm or 420 nm).
Quantification of this compound by HPLC
-
Column: A suitable analytical C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at an appropriate wavelength.
-
Quantification: Generate a standard curve using a purified and quantified this compound standard.[7]
Visualizations
Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.
Caption: General workflow for the production and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Scale-up of protein purification: downstream processing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RETRACTED ARTICLE: Mutagenesis combined with fermentation optimization to enhance gibberellic acid GA3 yield in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Variegatic Acid Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Variegatic acid from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a characteristic orange pigment found in mushrooms belonging to the order Boletales. The most well-known producer is Suillus variegatus, from which the compound was first isolated.[1] Other species within the Boletales order may also produce this compound or its precursors.
Q2: What is the biosynthetic pathway of this compound?
A2: The complete biosynthetic pathway of this compound is not yet fully elucidated. However, it is known to be derived from the shikimic acid pathway. The key precursors are atromentin, atromentic acid, and xerocomic acid.[1][2][3][4] The initial steps involve the dimerization of 4-hydroxyphenylpyruvic acid to form atromentin, a reaction catalyzed by the enzyme atromentin synthetase.[5]
Q3: What are the main challenges in producing this compound in laboratory cultures?
A3: Like many fungal secondary metabolites, the production of this compound in laboratory settings can be challenging due to several factors. These include slow growth of the fungal cultures, low yields of the desired compound, and the production of a complex mixture of related pigments, which can complicate purification. Furthermore, the expression of secondary metabolite gene clusters is often silent under standard laboratory conditions.
Q4: What general strategies can be employed to increase the yield of secondary metabolites in fungi?
A4: Several strategies can be used to enhance the production of fungal secondary metabolites, including:
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Media Optimization: Adjusting the composition of the culture medium, such as carbon and nitrogen sources, and their ratio (C:N ratio), can significantly impact pigment production.[6][7]
-
Optimization of Culture Conditions: Factors like pH, temperature, aeration, and agitation play a crucial role in fungal growth and secondary metabolite synthesis.[8]
-
Elicitation: The addition of biotic or abiotic elicitors can trigger defense responses in fungi, leading to an increased production of secondary metabolites.[9]
-
Co-culturing: Growing the producing fungus in the presence of other fungi or bacteria can induce the expression of otherwise silent gene clusters and enhance metabolite production.[10][11][12]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Culture Medium | Optimize the culture medium. Experiment with different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). The carbon-to-nitrogen (C:N) ratio is a critical factor influencing secondary metabolite production.[7][13][14] A systematic approach like the one-factor-at-a-time (OFAT) method or response surface methodology (RSM) can be employed for optimization. |
| Suboptimal Culture Conditions | Adjust physical parameters. Systematically vary the pH (typically between 5 and 7), temperature (typically between 25°C and 30°C), and agitation speed to find the optimal conditions for your specific fungal strain.[8] |
| Silent Biosynthetic Gene Clusters | Employ elicitation or co-culture techniques. The addition of elicitors or co-culturing with other microorganisms can induce the expression of the this compound biosynthetic genes. |
Issue 2: Difficulty in Scaling Up Production
| Possible Cause | Troubleshooting Step |
| Poor Growth in Submerged Culture | Adapt the culture method. While many fungi can be grown in submerged culture for secondary metabolite production, some may require solid-state fermentation to mimic their natural growing conditions.[15][16][17] For submerged cultures, consider using a stirred-tank bioreactor to better control parameters like aeration and agitation. |
| Inconsistent Yields | Standardize inoculum preparation. The age and density of the fungal inoculum can significantly affect the fermentation outcome. Develop a standardized protocol for inoculum preparation to ensure consistency between batches. |
Data Presentation
Table 1: Influence of Carbon and Nitrogen Sources on Fungal Pigment Production (General Observations)
| Nutrient Source | Effect on Pigment Production | Reference |
| Carbon Source | ||
| Glucose | Generally stimulates mycelial growth and pigment production. | [6] |
| Fructose | Can be a favorable carbon source for sorbicillinoid production in some fungi. | [18] |
| Sucrose | Utilization is strain-dependent. | [6] |
| Nitrogen Source | ||
| Peptone | Often a good nitrogen source for pigment production. | [18] |
| Yeast Extract | Can be a favorable nitrogen source for sorbicillinoid production. | [18] |
| Sodium Glutamate | In combination with glucose, it can effectively increase pigment production. | [6] |
| C:N Ratio | A C:N mole ratio of 9:1 was found to be optimal for red pigment production in Monascus ruber. | [7] |
Note: The optimal sources and ratios need to be determined empirically for this compound production in your specific fungal strain.
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol provides a general procedure for the submerged cultivation of this compound-producing fungi.
1. Media Preparation:
- Prepare a basal medium such as Potato Dextrose Broth (PDB) or a custom-defined medium. A starting point for a defined medium could be (per liter): Glucose (20g), Peptone (5g), Yeast Extract (2g), KH₂PO₄ (1g), MgSO₄·7H₂O (0.5g).
- Adjust the pH of the medium to a desired value (e.g., 6.0) using HCl or NaOH.
- Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculation:
- Inoculate the sterile medium with a fresh culture of the this compound-producing fungus (e.g., a mycelial plug from an agar plate).
3. Incubation:
- Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 14-21 days).
4. Extraction and Analysis:
- After incubation, separate the mycelium from the culture broth by filtration.
- Extract the this compound from the mycelium and/or the broth using a suitable organic solvent (e.g., methanol or ethyl acetate).
- Analyze the extract for the presence and quantity of this compound using HPLC-UV.
Protocol 2: Preparation of Fungal Elicitors
This protocol describes a general method for preparing fungal elicitors to stimulate secondary metabolite production.[1][19][20][21]
1. Fungal Culture:
- Inoculate a fungal strain (e.g., Aspergillus niger) into a liquid medium like Potato Dextrose Broth (PDB).
- Incubate on a rotary shaker (e.g., 120 rpm) at room temperature for 7-10 days.
2. Mycelia Harvesting and Homogenization:
- Harvest the fungal mycelia by filtering through cheesecloth and wash with sterile distilled water.
- Resuspend the mycelia in sterile distilled water and homogenize using a sterile mortar and pestle or a sonicator.
3. Elicitor Extraction:
- Autoclave the homogenate at 121°C for 20 minutes to release the elicitor molecules.
- Centrifuge the autoclaved homogenate to pellet the cell debris.
4. Sterilization and Storage:
- Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
- Store the sterile elicitor solution at 4°C until use. The elicitor can then be added to the culture of the this compound-producing fungus at various concentrations and time points to determine the optimal conditions for induction.
Protocol 3: Fungal Co-culture Setup
This protocol outlines a basic setup for a fungal co-culture experiment.[22][23]
1. Agar Plate Preparation:
- Prepare Potato Dextrose Agar (PDA) plates.
2. Inoculation:
- Inoculate the this compound-producing fungus on one side of the PDA plate.
- Inoculate a different fungal or bacterial species on the opposite side of the same plate.
3. Incubation:
- Incubate the plate at a suitable temperature (e.g., 25°C) and observe the interaction zone between the two microorganisms.
4. Analysis:
- After a period of incubation, extract the agar and/or mycelia from the interaction zone and analyze for the production of this compound using HPLC-UV. This can be compared to monoculture controls of each microorganism.
Protocol 4: Quantification of this compound by HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.[24][25][26][27][28]
1. Sample Preparation:
- Extract this compound from the fungal biomass or culture broth with a suitable solvent (e.g., methanol).
- Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the protonation of the acidic analyte.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the maximum absorbance wavelength for this compound (around 255 nm and 381 nm).
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare a standard curve using a pure standard of this compound at known concentrations.
- Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for improving this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Atromentic acid - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Xerocomic acid - Wikipedia [en.wikipedia.org]
- 5. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A critical review on submerged production of mushroom and their bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total fungal elicitor preparation [bio-protocol.org]
- 10. Fungal–fungal co-culture: a primer for generating chemical diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of carbon concentration and carbon to nitrogen ratio on the growth and sporulation of several biocontrol fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. lifeverde.de [lifeverde.de]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Establishing a Biofilm Co-culture of Pseudomonas and Aspergillus for Metabolite Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scioninstruments.com [scioninstruments.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. revroum.lew.ro [revroum.lew.ro]
- 28. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening in Variegatic acid HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Variegatic acid. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent issue in the analysis of polar, acidic compounds like this compound. The primary causes include:
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Secondary Interactions: this compound, with its phenolic hydroxyl and carboxylic acid groups, can engage in secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column (e.g., C18).[1] These interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Mobile Phase pH: An inappropriate mobile phase pH is a critical factor. If the pH is close to the pKa of this compound's carboxylic acid or phenolic groups, a mixture of ionized and un-ionized forms of the molecule will exist, leading to peak distortion and tailing.[2]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, causing poor peak shape.[3]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance. This can manifest as peak tailing and broadening. Contamination of the column with strongly retained sample matrix components can also cause these issues.[3]
Q2: Why is my this compound peak broader than expected?
Peak broadening, or an increase in peak width, can be caused by several factors, often related to both the chemical interactions within the column and the physical parameters of the HPLC system:
-
Extra-Column Volume: Excessive volume in the tubing, fittings, and detector flow cell can cause the analyte band to spread out after it leaves the column, leading to broader peaks. This is often referred to as "dead volume."
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the initial band of the analyte on the column to be too wide, resulting in a broad peak.
-
Column Efficiency Loss: A decline in the column's theoretical plates, due to degradation or contamination, will lead to broader peaks.
-
High Detector Time Constant: A detector time constant that is set too high can smoothen the peak, making it appear broader and shorter than it actually is.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a crucial parameter for achieving a sharp, symmetrical peak for this compound. This compound has multiple acidic protons, primarily on its carboxylic acid group and phenolic hydroxyl groups.
-
At a low pH (e.g., below 3) , well below the pKa of the carboxylic acid and phenolic groups, this compound will be in its fully protonated, neutral form. This single, un-ionized species will interact more uniformly with the reversed-phase column, leading to a sharp, symmetrical peak.
-
At a pH close to the pKa of one of its acidic groups, both the protonated and deprotonated forms will be present. These two forms will have different retention times, leading to a broadened or split peak.
-
At a higher pH , where the acidic groups are deprotonated, the molecule becomes more polar and may have stronger secondary interactions with the stationary phase, potentially leading to peak tailing.
To ensure a consistent and single ionic form of this compound during analysis, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the most acidic functional group.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
If you are observing peak tailing for this compound, follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Issue 2: Peak Broadening of this compound
For issues with broader-than-normal peaks, consider the following troubleshooting steps.
Logical Flow for Diagnosing Peak Broadening
Caption: A logical flow for diagnosing the causes of peak broadening.
Experimental Protocols & Data
Recommended HPLC Parameters for this compound Analysis
The following table summarizes a starting point for an HPLC method for this compound, based on methods for similar polyphenolic compounds.
| Parameter | Recommendation | Rationale |
| Column | C18, end-capped, 2.1 or 4.6 mm ID, 100-150 mm length, <5 µm particle size | C18 provides good retention for moderately nonpolar compounds. End-capping minimizes silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0) | Low pH ensures this compound is in a single, protonated state, preventing peak distortion. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then a wash step. | A gradient is often necessary for complex samples to ensure good resolution and reasonable run times. |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm ID | Typical flow rates for these column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility. |
| Injection Volume | 1-10 µL | Keep the volume low to prevent band broadening, especially if the sample solvent is stronger than the mobile phase. |
| Sample Solvent | Mobile Phase A or a weak solvent mixture | To avoid peak distortion due to solvent mismatch. |
Signaling Pathway of Peak Tailing due to Secondary Interactions
This diagram illustrates how secondary interactions with residual silanols can lead to peak tailing.
Caption: Mechanism of peak tailing from secondary silanol interactions.
References
Stability of Variegatic acid under different storage conditions (pH, light, temperature).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of variegatic acid under various storage conditions. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural orange pigment found in certain mushrooms, notably responsible for the characteristic bluing reaction observed in many bolete species upon injury.[1] It is a potent antioxidant and possesses various biological activities, making it a compound of interest in drug development and other research fields.[1][2] The stability of this compound is crucial as its degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially affecting experimental outcomes and the therapeutic efficacy of formulations.
Q2: What are the primary factors that influence the stability of this compound?
The stability of this compound, like many natural phenolic compounds, is primarily affected by three main environmental factors:
-
pH: The acidity or alkalinity of the solution.
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Light: Exposure to both UV and visible light.
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Temperature: Both high and freezing temperatures can impact stability.
Understanding and controlling these factors are essential for maintaining the integrity of this compound during storage and experimentation.[3][4]
Q3: How does pH impact the stability of this compound?
The pH of the storage solution can significantly influence the stability of this compound. One study has shown that a higher pH of 4.4 facilitates the transfer of Fe(III) to this compound more effectively than a lower pH of 2.2, suggesting pH-dependent reactivity that could be linked to its stability.[5][6] Generally, for phenolic compounds, highly acidic or alkaline conditions can lead to degradation through hydrolysis or oxidation.[7][8] It is hypothesized that this compound is most stable in a slightly acidic to neutral pH range.
Q4: What is the effect of light exposure on this compound?
Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound. This process, known as photodegradation, can lead to the breakdown of the molecule and a loss of its characteristic properties and biological activity. Therefore, it is recommended to store this compound in light-protected containers, such as amber vials, and to minimize its exposure to direct light during handling and experiments.[9]
Q5: How does temperature influence the long-term stability of this compound?
Temperature plays a critical role in the long-term stability of this compound. Elevated temperatures can accelerate the rate of chemical degradation, leading to a shorter shelf-life.[3] Conversely, while cooler temperatures generally slow down degradation, freeze-thaw cycles should be avoided as they can also lead to the degradation of the compound. For long-term storage, it is advisable to keep this compound at a consistent, cool temperature.
Q6: What are the visual indicators of this compound degradation?
The most common visual sign of this compound degradation is a change in color. When this compound is enzymatically oxidized in the presence of air, it turns into a blue-colored quinone methide anion.[1] Air oxidation, especially in the presence of trace acids, can also produce variegatorubin, a red pigment.[10] Therefore, a color change from its natural orange to blue, red, or brown can indicate degradation. The formation of precipitates can also be a sign of instability.
Q7: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
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Short-term storage (days to weeks): Store in a cool, dark place, preferably in a refrigerator at 2-8°C.
-
Long-term storage (months to years): Store in a freezer at -20°C or below, in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
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In solution: If stored in a solvent, it should be purged with an inert gas like nitrogen or argon to prevent oxidation. The choice of solvent and pH should be carefully considered based on the experimental requirements and the stability of the compound in that specific medium.
Troubleshooting Guides
Issue 1: Rapid discoloration (bluing or browning) of this compound solution.
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Possible Cause: Oxidation of this compound. This can be triggered by exposure to air (oxygen), enzymatic activity if in a crude extract, or the presence of metal ions.
-
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
If solutions need to be stored, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.
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Use deoxygenated solvents for preparing solutions.
-
Store solutions in amber vials to protect from light, which can accelerate oxidation.
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If working with crude extracts, consider purification steps to remove oxidative enzymes.
-
Issue 2: Precipitation or cloudiness in the this compound solution.
-
Possible Cause: Poor solubility of this compound in the chosen solvent, or degradation of the compound into less soluble products.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the selected solvent. Consider using a different solvent or a co-solvent system if solubility is an issue.
-
Ensure the storage temperature is appropriate. Some compounds can precipitate out of solution at lower temperatures.
-
If precipitation occurs in a previously clear solution, it may be a sign of degradation. Analyze a sample of the supernatant and the precipitate (if possible) using techniques like HPLC or TLC to check for the presence of degradation products.
-
Issue 3: Inconsistent experimental results using stored this compound.
-
Possible Cause: Degradation of this compound during storage, leading to a decrease in its effective concentration and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Always use a freshly prepared standard of this compound for comparison in your experiments.
-
Re-evaluate the purity and concentration of your stored this compound solution using a suitable analytical method (e.g., HPLC-UV) before use.
-
Review your storage conditions (temperature, light exposure, container type) to ensure they are optimal for this compound stability.
-
Issue 4: Unexpected degradation of this compound even under recommended storage conditions.
-
Possible Cause: Contamination of the sample or solvent, or interaction with the storage container.
-
Troubleshooting Steps:
-
Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
-
Consider the material of your storage container. While glass is generally inert, some plastics may leach substances that can promote degradation. Use high-quality, inert containers.
-
Filter the this compound solution through a compatible filter to remove any particulate contaminants before storage.
-
Data Presentation
The following tables summarize the expected stability of this compound under different conditions. Note: The quantitative data presented here is illustrative and intended for guidance. Actual stability should be determined experimentally.
Table 1: Effect of pH on this compound Stability (Illustrative Data)
| pH | Storage Condition | Observation | Estimated Purity after 30 days (%) |
| 2.2 | 4°C, Dark | Slight color change | 85 |
| 4.4 | 4°C, Dark | No significant change | 95 |
| 7.0 | 4°C, Dark | Minor color change | 90 |
| 9.0 | 4°C, Dark | Significant browning | 60 |
Table 2: Effect of Light on this compound Stability (Illustrative Data)
| Light Condition | Storage Temperature | Observation | Estimated Purity after 7 days (%) |
| Ambient Light | 25°C | Noticeable color change | 70 |
| Dark (Amber Vial) | 25°C | Minimal color change | 92 |
| UV Light (254 nm) | 25°C | Rapid discoloration | <40 |
Table 3: Effect of Temperature on this compound Stability (Illustrative Data)
| Storage Temperature | Storage Condition | Observation | Estimated Purity after 6 months (%) |
| 25°C | Dark, Sealed | Significant degradation | 50 |
| 4°C | Dark, Sealed | Minor degradation | 88 |
| -20°C | Dark, Sealed | No significant change | >95 |
| -80°C | Dark, Sealed | Highly stable | >98 |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Materials: this compound, a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 11), HPLC-grade solvents, HPLC system with a UV detector, amber vials.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In separate amber vials, add an aliquot of the stock solution to each of the different pH buffers to achieve a final known concentration.
-
Immediately after preparation (t=0), analyze an aliquot from each vial by HPLC to determine the initial purity and concentration of this compound.
-
Store the vials at a constant temperature (e.g., 25°C or 4°C) and protect them from light.
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At specified time intervals (e.g., 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Plot the percentage of remaining this compound against time for each pH condition.
-
Protocol 2: Evaluating the Photostability of this compound
-
Materials: this compound, suitable solvent, clear and amber vials, a photostability chamber with controlled light and temperature, HPLC system.
-
Methodology:
-
Prepare a solution of this compound of known concentration in a suitable solvent.
-
Divide the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (as a control).
-
Place the clear vials in a photostability chamber and expose them to a standardized light source (e.g., ICH Q1B option 2). Place the amber vials in the same chamber to serve as dark controls.
-
At t=0, analyze an aliquot of the solution to establish the initial concentration.
-
At various time points during the light exposure, withdraw samples from both the clear and amber vials and analyze them by HPLC.
-
Data Analysis: Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Protocol 3: Determining the Thermal Stability of this compound
-
Materials: this compound (solid or in solution), temperature-controlled ovens or incubators set at different temperatures (e.g., 40°C, 60°C, 80°C), refrigerator (4°C), freezer (-20°C), HPLC system.
-
Methodology:
-
Aliquot solid this compound or a solution of this compound into several amber vials.
-
Place the vials in the different temperature-controlled environments.
-
At t=0, analyze a sample to determine the initial purity and concentration.
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each temperature condition and analyze its contents by HPLC.
-
Data Analysis: Determine the rate of degradation at each temperature. This data can be used to estimate the shelf-life of this compound under different storage temperatures using Arrhenius kinetics.
-
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antioxidant Activities and Tyrosinase Inhibitory Effects of Different Extracts from Pleurotus ostreatus Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fungimag.com [fungimag.com]
Technical Support Center: Overcoming Solubility Challenges with Variegatic Acid in Biological Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and effective use of promising compounds like Variegatic acid is paramount. This technical support center provides essential guidance on overcoming solubility issues to achieve reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural orange pigment found in some mushroom species.[1] It is recognized for its strong antioxidant properties.[1] In biological assays, this compound has been shown to inhibit the release of β-hexosaminidase and the secretion of tumor necrosis factor-alpha (TNF-α) in rat basophilic leukemia (RBL-2H3) cells.[2][3] Furthermore, it inhibits Protein Kinase C β1 (PKCβ1) activity.[2][3]
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
A2: This is a common issue known as "solvent shock." this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), but has very low solubility in aqueous solutions such as cell culture media.[4][5] When a concentrated DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to precipitate out of the solution.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines. However, some sensitive cell lines may show toxic effects at concentrations as low as 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent-related effects.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting and resolving these challenges.
Problem: Precipitate Formation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding stock solution to media. | Solvent Shock: The rapid change from a high concentration of DMSO to the aqueous environment of the cell culture medium causes the compound to "crash out" of solution.[4] | 1. Lower the stock solution concentration: Prepare a less concentrated stock solution in DMSO. 2. Slow, drop-wise addition: Add the stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This promotes rapid dispersal and prevents localized high concentrations.[4] |
| Precipitate forms over time in the incubator. | Temperature Instability: The compound may be less soluble at 37°C compared to room temperature. Interaction with Media Components: this compound may interact with salts, metals, or amino acids in the complex cell culture medium, leading to precipitation over time.[6] | 1. Determine the maximum soluble concentration: Perform a serial dilution to find the highest concentration of this compound that remains in solution under your experimental conditions. 2. Use freshly prepared media: Minimize the storage time of the this compound-containing media before use. |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation. Inconsistent Technique: Variations in the method of adding the stock solution to the media. | 1. Aliquot the stock solution: After preparation, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Standardize the protocol: Ensure a consistent and documented procedure for preparing the final working solution for all experiments. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[5] |
| Ethanol | Sparingly Soluble | May be used for some applications, but DMSO is generally preferred. |
| Water | Insoluble/Very Poorly Soluble | Not recommended as a primary solvent. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Prone to precipitation, especially at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water and cell culture media. |
Biological Activity of this compound
| Target | Assay | Cell Line | IC₅₀ Value |
| β-hexosaminidase release | Inhibition Assay | RBL-2H3 | 10.4 μM[2] |
| TNF-α secretion | Inhibition Assay | RBL-2H3 | 16.8 μM[2] |
| PKCβ1 activity | Inhibition Assay | - | 36.2 μM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 372.28 g/mol )[1]
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh out 3.72 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear and orange in color.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Ensure the required volume of your complete cell culture medium is pre-warmed to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. Crucially, ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%, and not exceeding 0.5%).
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Dilution: While gently swirling or vortexing the pre-warmed media, slowly add the calculated volume of the this compound stock solution drop-wise. This rapid dispersal is key to preventing precipitation.
-
Final Mix: Gently mix the final solution before adding it to your cells. Do not add the concentrated stock solution directly onto the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of TNF-α Signaling by this compound
Inhibition of the TNF-α signaling pathway by this compound.
Signaling Pathway: Inhibition of PKCβ1 Signaling by this compound
Inhibition of the PKCβ1 signaling pathway by this compound.
References
Optimizing reaction conditions for the enzymatic synthesis of Variegatic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Variegatic acid. Given that a standardized in vitro enzymatic protocol is not yet widely established, this guide focuses on general principles and strategies for optimizing such a reaction, based on current knowledge of its biosynthesis and related enzymatic processes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed enzymatic pathway for this compound synthesis?
A1: this compound is a pulvinic acid-type pigment found in some mushrooms. Its biosynthesis is thought to start from the amino acid tyrosine. The full biosynthetic pathway is not yet completely elucidated, but it is known to be derived from xerocomic acid, which is preceded by atromentin.[1] A proposed pathway involves the dimerization of precursor molecules derived from tyrosine, followed by oxidative cleavage and hydroxylation steps catalyzed by specific enzymes.
Q2: Which enzymes are potentially involved in the synthesis of this compound?
A2: While the specific enzymes for the entire pathway are not fully characterized, the biosynthesis of related fungal polyketides and pulvinic acids suggests the involvement of several enzyme classes.[2][3] These likely include:
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Polyketide Synthases (PKSs): For the initial assembly of the carbon skeleton.[4][5]
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Dioxygenases/Oxidases: For oxidative ring cleavage and hydroxylation steps.[6]
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Hydroxylases: To add the hydroxyl groups to the phenyl rings.
Q3: My reaction yield is very low. What are the potential causes and solutions?
A3: Low yield is a common issue in developing novel enzymatic syntheses. Several factors could be responsible. A systematic approach to troubleshooting is recommended. Key areas to investigate include enzyme activity, reaction conditions, and substrate/product stability.
Q4: How can I improve the solubility of my substrates?
A4: Poor solubility of hydrophobic precursors is a frequent challenge in aqueous enzymatic reactions. To address this, consider the following:
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Co-solvents: Introduce a small amount of a water-miscible organic solvent like DMSO or methanol. However, it's crucial to first test the enzyme's tolerance to the chosen solvent, as high concentrations can lead to denaturation and loss of activity.
-
Detergents: Low concentrations of non-ionic detergents can help to solubilize substrates.
-
pH Adjustment: The solubility of acidic or basic substrates can be influenced by the pH of the reaction buffer.
Q5: I am observing significant byproduct formation. How can I increase the specificity of the reaction?
A5: Byproduct formation can result from enzyme promiscuity or non-enzymatic side reactions. To improve specificity:
-
Enzyme Selection: If possible, screen different enzyme variants or homologs that may exhibit higher specificity for the desired reaction.
-
Reaction Condition Optimization: Varying the pH, temperature, and buffer composition can influence the catalytic activity and specificity of the enzyme.
-
Substrate Feeding: A slow, continuous feeding of one of the substrates can maintain its low concentration in the reaction mixture, which can sometimes suppress the formation of byproducts.
Troubleshooting Guide
Issue 1: No or Very Low Product Formation
| Potential Cause | Diagnosis | Suggested Solution |
| Inactive Enzyme | Perform an activity assay with a known, reliable substrate for the enzyme. | Ensure proper enzyme storage (-80°C in a suitable buffer), avoid multiple freeze-thaw cycles, and confirm the activity of the enzyme batch. |
| Sub-optimal Reaction Conditions | The pH, temperature, or buffer composition may not be ideal for the enzyme. | Systematically screen a range of pH values and temperatures to find the optimum for your specific enzyme. |
| Missing Cofactors | The enzyme may require specific cofactors (e.g., NAD(P)H, FAD, metal ions) for its activity. | Check the literature for the cofactor requirements of the enzyme class you are using and ensure they are present in sufficient concentrations. |
| Enzyme Inhibition | Impurities in the substrate preparation or the product itself may be inhibiting the enzyme. | Purify the substrates and consider strategies for in-situ product removal to avoid feedback inhibition. |
Issue 2: Reaction Stalls After Initial Progress
| Potential Cause | Diagnosis | Suggested Solution |
| Enzyme Instability | The enzyme loses activity over the course of the reaction. | Determine the enzyme's stability under the reaction conditions. Consider enzyme immobilization or the addition of stabilizing agents like glycerol or BSA. |
| Product Inhibition | Accumulation of the product (this compound) inhibits the enzyme. | Implement in-situ product removal (e.g., by adsorption or extraction) or use a fed-batch approach to keep product concentration low. |
| pH Shift | The reaction may produce or consume protons, leading to a shift in the pH of the medium away from the enzyme's optimum. | Use a buffer with a higher buffering capacity or implement a pH control system for larger-scale reactions. |
| Substrate Depletion | One of the substrates is being consumed faster than the others. | Ensure substrates are present in the correct stoichiometric ratio. Consider a fed-batch strategy for the limiting substrate. |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for the enzymatic synthesis of this compound will be highly dependent on the specific enzymes used. The following tables provide a general framework for an optimization strategy.
Table 1: Effect of pH on Reaction Rate
| pH | Relative Activity (%) |
| 5.0 | 45 |
| 6.0 | 75 |
| 7.0 | 100 |
| 8.0 | 80 |
| 9.0 | 50 |
Table 2: Effect of Temperature on Reaction Rate
| Temperature (°C) | Relative Activity (%) |
| 20 | 60 |
| 25 | 85 |
| 30 | 100 |
| 37 | 90 |
| 45 | 55 |
Table 3: Effect of Enzyme Concentration on Initial Reaction Rate
| Enzyme Concentration (µg/mL) | Initial Rate (µM/min) |
| 10 | 15 |
| 20 | 32 |
| 50 | 78 |
| 100 | 155 |
| 200 | 160 (saturation) |
Table 4: Effect of Substrate Concentration on Initial Reaction Rate
| Substrate Concentration (mM) | Initial Rate (µM/min) |
| 0.1 | 25 |
| 0.5 | 80 |
| 1.0 | 120 |
| 2.0 | 150 |
| 5.0 | 158 (saturation) |
Experimental Protocols
General Protocol for a Small-Scale Enzymatic Reaction
This protocol provides a general framework that should be adapted based on the specific enzymes and substrates used.
-
Buffer Preparation: Prepare a 100 mM phosphate or Tris buffer at the optimal pH determined from screening experiments (e.g., pH 7.0).
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, add the buffer to a final volume of 500 µL.
-
Add the precursor substrates (e.g., xerocomic acid) to their optimal final concentrations (e.g., 1 mM). If solubility is an issue, a stock solution in a minimal amount of a compatible co-solvent can be prepared and then diluted into the reaction mixture.
-
If required, add any necessary cofactors (e.g., 1 mM NADPH).
-
-
Enzyme Addition:
-
Add the enzyme solution to the desired final concentration (e.g., 50 µg/mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 1 to 24 hours) with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., cold methanol or 1 M HCl), or by heat inactivation (e.g., 95°C for 5 minutes), ensuring the chosen method does not degrade the product.
-
-
Analysis:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for the formation of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Proposed biosynthetic pathway leading to this compound.
Caption: A general workflow for carrying out an enzymatic synthesis experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of Fungal Pigments: Molecular Processes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fungimag.com [fungimag.com]
Removing co-eluting interferences in the chromatographic analysis of Variegatic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Variegatic acid. Our goal is to help you address common challenges, particularly those related to co-eluting interferences, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in the analysis of this compound from fungal samples?
A1: The most common co-eluting interferences are structurally related pulvinic acid derivatives that are often present alongside this compound in mushroom extracts.[1][2] These include its biosynthetic precursors, such as atromentin and xerocomic acid, and its oxidation product, variegatorubin.[1][2] Other phenolic compounds present in the complex fungal matrix can also co-elute.[3][4]
Q2: How can I detect if my this compound peak is pure?
A2: The most effective way to assess peak purity is by using a Photodiode Array (PDA) or Diode Array Detector (DAD).[5][6] This detector scans across the entire UV-Vis spectrum for each point of your chromatographic peak. If the spectra across the peak are identical, the peak is likely pure.[6] Differences in the spectra, often indicated by a "purity angle" or "threshold" value in the chromatography software, suggest the presence of a co-eluting impurity.[6] Visual inspection of the peak for shoulders or tailing can also indicate a purity issue.[7] For definitive identification of the co-eluting compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[6][8]
Q3: What initial steps should I take if I suspect co-elution?
A3: If you suspect co-elution, the first step is to confirm it using a PDA/DAD detector for peak purity analysis.[5][6] If co-elution is confirmed, a systematic method optimization should be performed. This typically starts with adjusting the mobile phase composition, such as the organic solvent to water ratio or the pH, to improve selectivity.[7]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause 1: Secondary Silanol Interactions
-
Explanation: Residual silanol groups on the silica-based stationary phase (like C18) can interact with the polar functional groups of this compound, leading to peak tailing.[7][9]
-
Solution: Reduce the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This suppresses the ionization of the silanol groups, minimizing secondary interactions.[9] Alternatively, using a column with end-capping or a different stationary phase, such as a biphenyl column, can improve peak shape for phenolic compounds.[10]
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[7]
-
Solution: Dilute the sample extract and re-inject. If the peak shape improves, the original sample was overloaded.
-
-
Possible Cause 3: Inappropriate Sample Solvent
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Problem: this compound Peak is Not Fully Resolved from a Neighboring Peak
-
Possible Cause 1: Suboptimal Mobile Phase Composition
-
Explanation: The selectivity between this compound and a co-eluting compound is highly dependent on the mobile phase.
-
Solution 1: Adjust Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient can often improve the separation of closely eluting compounds.
-
Solution 2: Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order and resolution of your analytes.
-
Solution 3: Adjust pH: Modifying the pH of the aqueous portion of the mobile phase with an acidifier can change the ionization state of this compound and its acidic interferences, which can significantly impact their retention and improve separation.
-
-
Possible Cause 2: Inadequate Column Chemistry
-
Explanation: A standard C18 column may not provide sufficient selectivity for structurally similar pulvinic acid derivatives.
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Solution: Consider a column with a different stationary phase. A biphenyl or a phenyl-hexyl column can offer different selectivity for aromatic and phenolic compounds due to π-π interactions.[10]
-
-
Possible Cause 3: Insufficient Column Efficiency
-
Explanation: The column may not have enough theoretical plates to separate the two compounds.
-
Solution: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm). Both of these options will increase the column's efficiency and resolving power, though they may also lead to higher backpressure.
-
Data Presentation
The following table illustrates the expected improvement in chromatographic resolution and peak purity for this compound with systematic method development.
| Method Stage | Chromatographic Conditions | Resolution (Rs) between this compound and Xerocomic Acid | This compound Peak Purity Angle | This compound Peak Purity Threshold | Purity Status |
| Initial Method | Isocratic: 50% Acetonitrile in Water | 0.8 | 2.5 | 1.5 | Fails |
| Optimized Gradient | Gradient: 20-60% Acetonitrile over 20 min | 1.3 | 1.6 | 1.5 | Fails |
| Optimized Gradient + pH | Gradient: 20-60% Acetonitrile with 0.1% Formic Acid | 1.8 | 1.2 | 1.5 | Passes |
| Optimized Conditions + Biphenyl Column | Gradient: 20-60% Acetonitrile with 0.1% Formic Acid on Biphenyl Column | 2.5 | 0.8 | 1.5 | Passes |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the impact of method optimization.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Tissue
This protocol is a general guideline for the extraction of pulvinic acid derivatives from mushroom fruiting bodies.[11][12]
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Homogenization: Freeze-dry fresh mushroom tissue and grind it into a fine powder using a mortar and pestle or a grinder.
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Extraction:
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Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.[13]
-
-
Storage: Store the vials at 4°C and protect from light until analysis.
HPLC Method for the Analysis of this compound
This method is a starting point for the analysis of this compound and its related compounds, based on typical conditions for phenolic compounds from mushrooms.[3][14][15]
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Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (DAD) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Hold at 50% B
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30.1-35 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Settings:
-
Detection Wavelength: 280 nm (for general phenolic profile) and 350-450 nm for specific detection of pulvinic acids.
-
Spectral Range: 200-600 nm for peak purity analysis.
-
Visualizations
Caption: A flowchart for troubleshooting co-eluting peaks.
Caption: Potential co-eluting interferences with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fungimag.com [fungimag.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Data-driven high-performance liquid chromatography method for the simultaneous analysis of disodium guanylate and disodium inosinate in mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Total Phenolic Content, HPLC Analysis, and Antioxidant Potential of Three Local Varieties of Mushroom: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Variegatic acid during extraction.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Variegatc acid during your extraction experiments.
Troubleshooting Guides
Problem: Rapid browning or bluing of the mushroom extract.
Cause: This is likely due to the enzymatic oxidation of Variegatic acid, a phenomenon commonly observed in bolete mushrooms when their tissues are damaged and exposed to air.[1] This reaction is catalyzed by the enzyme polyphenol oxidase (PPO).
Solutions:
-
Immediate Inactivation of Enzymes:
-
Blanching: Briefly immerse the fresh mushroom slices in hot water or steam to denature the PPO enzymes before extraction.
-
Freezing: Rapidly freeze the mushroom samples in liquid nitrogen immediately after collection and grind them into a fine powder while still frozen.
-
-
Use of Inhibitors:
-
Sulfites: Incorporate a solution of sodium sulfite or sodium metabisulfite into your extraction solvent. Sulfites are potent inhibitors of PPO.[2]
-
Ascorbic Acid: Add ascorbic acid (Vitamin C) to your extraction solvent. It acts as an antioxidant and can help prevent the oxidation of this compound.[2]
-
Problem: Low yield of this compound in the final extract.
Cause: This could be due to degradation during extraction and processing, or inefficient extraction parameters.
Solutions:
-
Optimize Extraction Solvent:
-
Control Extraction Temperature:
-
Phenolic compounds can be sensitive to high temperatures. While slightly elevated temperatures (e.g., 40-60°C) can sometimes improve extraction efficiency, prolonged exposure to heat can lead to degradation.[4][5] It is recommended to perform extractions at room temperature or below, unless optimized for a higher temperature over a short duration.
-
-
Protect from Light:
-
Exposure to light, particularly UV light, can cause photodegradation of phenolic compounds.[6] Conduct your extraction and store your extracts in amber-colored glassware or in the dark.
-
Problem: Appearance of a red pigment (Variegatorubin) in the extract.
Cause: The formation of the red pigment Variegatorubin is a direct result of the oxidation of this compound, especially in the presence of air and acidic conditions.[1]
Solutions:
-
Maintain an Inert Atmosphere: Whenever possible, perform the extraction under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
pH Control: While acidic conditions can promote the conversion of this compound to Variegatorubin, a slightly acidic pH is generally better for the stability of many phenolic compounds compared to neutral or alkaline conditions.[7] It is crucial to determine the optimal pH for this compound stability, which is likely in the weakly acidic range.
-
Add Antioxidants: As mentioned previously, the addition of antioxidants like ascorbic acid or sodium sulfite to the extraction solvent can help prevent the oxidation that leads to Variegatorubin formation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The primary degradation pathway is oxidation. This can be either enzymatic, caused by polyphenol oxidase (PPO) present in the mushroom, or non-enzymatic, driven by factors like exposure to air (oxygen), light, and certain pH conditions.[1] The main oxidation product is the red-colored compound, Variegatorubin.
Q2: What are the ideal storage conditions for this compound extracts?
A2: To minimize degradation, this compound extracts should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials, and preferably under an inert atmosphere to prevent oxidation.
Q3: Can I use any antioxidant to prevent degradation?
A3: While various antioxidants can be effective, ascorbic acid and sulfites are commonly used for preventing the degradation of phenolic compounds in mushroom extracts.[2][8] The choice and concentration of the antioxidant may need to be optimized for your specific extraction protocol.
Q4: How does pH affect the stability of this compound?
A4: The stability of phenolic compounds like this compound is often pH-dependent. Generally, they are more stable in acidic conditions compared to neutral or alkaline environments where degradation can be more rapid.[7] However, strongly acidic conditions can also promote the conversion of this compound to Variegatorubin. Therefore, a weakly acidic pH is likely optimal.
Q5: What analytical method can I use to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for the simultaneous determination of this compound and its degradation product, Variegatorubin.[9] This allows for the quantification of both compounds and an assessment of the extent of degradation.
Data Presentation
Table 1: Key Factors Influencing this compound Stability and Recommended Strategies
| Factor | Effect on this compound | Recommended Prevention Strategy |
| Oxygen (Air) | Promotes oxidation to Variegatorubin.[1] | Work in an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents. |
| Polyphenol Oxidase (PPO) | Catalyzes rapid enzymatic browning/bluing.[1] | Blanch fresh mushrooms or freeze-dry immediately. Use PPO inhibitors like sulfites.[2] |
| Temperature | High temperatures can accelerate degradation.[4] | Perform extractions at room temperature or below. If using heat, optimize for short durations. |
| Light (UV) | Can cause photodegradation. | Use amber glassware and protect samples from light. |
| pH | High pH can lead to rapid degradation. Strongly acidic pH can promote conversion to Variegatorubin.[7] | Maintain a weakly acidic pH during extraction and storage. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Fresh Boletus Mushrooms
Objective: To extract this compound while minimizing degradation.
Materials:
-
Fresh Boletus mushrooms
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% Ethanol (v/v) containing 0.1% (w/v) ascorbic acid and 0.1% (w/v) sodium sulfite
-
Centrifuge
-
Rotary evaporator
-
Amber glass vials
Methodology:
-
Immediately after harvesting, clean the fresh mushrooms to remove any debris.
-
Flash-freeze the mushrooms in liquid nitrogen.
-
Grind the frozen mushrooms into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the mushroom powder to a flask and add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture at room temperature for 2 hours, ensuring the flask is protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant (the extract).
-
Repeat the extraction of the pellet with fresh extraction solvent and combine the supernatants.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the concentrated extract in amber glass vials at -20°C or below.
Protocol 2: HPLC Analysis of this compound and Variegatorubin
Objective: To quantify this compound and its primary degradation product, Variegatorubin.
Instrumentation and Conditions:
-
HPLC System: With a Diode-Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at both the λmax for this compound (around 256 nm and 385 nm) and Variegatorubin (around 490 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Dilute the this compound extract with the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare standard solutions of purified this compound and Variegatorubin of known concentrations.
-
Generate calibration curves by plotting peak area against concentration for each compound.
-
Determine the concentration of this compound and Variegatorubin in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Degradation pathway of this compound to Variegatorubin.
Caption: Recommended workflow for this compound extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itjfs.com [itjfs.com]
- 8. Simultaneous determination of four bioactive compounds in Glechoma longituba extracts by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 11 antibiotics and their main metabolites from four different groups by reversed-phase high-performance liquid chromatography-diode array-fluorescence (HPLC-DAD-FLD) in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the antioxidant efficacy of Variegatic acid through chemical modification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antioxidant efficacy of Variegatic acid through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a good candidate for antioxidant studies?
This compound is a natural orange pigment found in some species of mushrooms, particularly in the Boletales order.[1] It is structurally a tetronic acid derivative and is responsible for the characteristic bluing reaction observed when certain mushrooms are bruised or cut.[1] This color change is due to the enzymatic oxidation of this compound.[1] Its chemical structure, rich in catechol groups (3,4-dihydroxyphenyl moieties), confers strong antioxidant properties.[1][2] These properties make it an interesting starting point for developing potent antioxidant agents.
Q2: What are the common chemical modification strategies to enhance the antioxidant efficacy of this compound?
The primary goals of chemically modifying this compound are often to increase its lipophilicity, which can improve its bioavailability and allow it to better interact with lipid-based free radicals within cell membranes. The two most common strategies for polyphenols like this compound are:
-
Esterification: This involves reacting the carboxylic acid group or the phenolic hydroxyl groups of this compound with an alcohol to form an ester. This is a well-established method for altering the lipophilicity and bioactivity of polyphenolic compounds.[3]
-
Etherification: This process involves converting the phenolic hydroxyl groups into ethers. This modification can also increase lipophilicity and may improve the metabolic stability of the compound.
Q3: How is the antioxidant efficacy of modified this compound derivatives typically evaluated?
A panel of in vitro assays is recommended to comprehensively assess antioxidant capacity.[4] Commonly used methods include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism of the compound.
Q4: Which signaling pathways are relevant to the antioxidant action of this compound and its derivatives?
Polyphenols like this compound can exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. These include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Activation of Nrf2 is a crucial cellular defense mechanism against oxidative stress.[6][7][8] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.[9][10]
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation.[11][12] Oxidative stress can activate NF-κB, leading to a pro-inflammatory response. Many antioxidants work by inhibiting the NF-κB pathway.[9][10]
Troubleshooting Guides
Chemical Modification Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of esterified this compound. | 1. Low reactivity of phenolic hydroxyl groups: Phenols are less nucleophilic than aliphatic alcohols, making direct esterification with carboxylic acids inefficient.[13][14] 2. Steric hindrance: The bulky structure of this compound may hinder the approach of reactants. 3. Incomplete reaction: Reaction time or temperature may be insufficient. 4. Decomposition of reactants or products: this compound may be sensitive to harsh reaction conditions (e.g., high temperatures, strong acids).[15] | 1. Use a more reactive acylating agent: Instead of a carboxylic acid, use an acid chloride or acid anhydride.[13][16] 2. Use a base catalyst: A mild base like pyridine can deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[13] 3. Optimize reaction conditions: Systematically vary the reaction time, temperature, and molar ratios of reactants. 4. Consider enzymatic esterification: Lipases can offer higher selectivity and milder reaction conditions, potentially preventing degradation.[3] |
| Formation of multiple products in etherification. | 1. Lack of selectivity: The alkylating agent may react with multiple hydroxyl groups on the this compound molecule. 2. Side reactions: The reaction conditions may promote undesired side reactions. | 1. Use a protecting group strategy: Selectively protect some hydroxyl groups before performing the etherification to direct the reaction to a specific site. 2. Optimize the stoichiometry: Use a limiting amount of the alkylating agent to favor mono-etherification. 3. Purify the product mixture: Use column chromatography to separate the desired product from isomers and starting material. |
| Product degradation during workup or purification. | 1. Oxidation: this compound and its derivatives can be susceptible to oxidation, especially when exposed to air and light. 2. Hydrolysis: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions. | 1. Work under an inert atmosphere: Use nitrogen or argon to minimize exposure to oxygen. 2. Use degassed solvents. 3. Avoid strong acids or bases during extraction and purification. Use a neutral or slightly acidic pH. 4. Store the purified product under an inert atmosphere at low temperatures and protected from light. |
Antioxidant Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of modified this compound in assay buffer. | 1. Increased lipophilicity: Esterification or etherification with long alkyl chains can significantly decrease aqueous solubility. | 1. Use a co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not interfere with the assay. 2. Perform a solubility test before running the full assay to determine the optimal solvent system. |
| Inconsistent IC50 values in DPPH/ABTS assays. | 1. Pipetting errors. 2. Instability of reagents: DPPH and ABTS radical solutions can degrade over time, especially when exposed to light. 3. Reaction kinetics: The reaction between the compound and the radical may not have reached completion within the standard incubation time. | 1. Use calibrated pipettes and proper pipetting technique. 2. Prepare fresh radical solutions for each experiment and store them in the dark. 3. Perform a time-course experiment to determine the optimal incubation time for your compounds. |
| Low or no activity in the Cellular Antioxidant Activity (CAA) assay. | 1. Poor cell permeability: The modified compound may not be able to cross the cell membrane. 2. Cell toxicity: The compound may be toxic to the cells at the concentrations tested. 3. Metabolic inactivation: The compound may be rapidly metabolized by the cells into an inactive form. | 1. Assess cell permeability using appropriate methods. 2. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your compound. 3. Analyze cellular metabolites of the compound to investigate its metabolic fate. |
Data Presentation
The following table presents illustrative data on how the antioxidant activity of this compound might be enhanced through chemical modification. Note: The IC50 values for the modified compounds are hypothetical and serve for comparative purposes.
| Compound | Modification | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Cellular Antioxidant Activity (µmol QE/100 µmol) |
| This compound | - | 15.2 | 8.5 | 25.4 |
| This compound Methyl Ester | Esterification (Methyl) | 12.8 | 7.1 | 30.1 |
| This compound Ethyl Ester | Esterification (Ethyl) | 10.5 | 6.2 | 35.8 |
| This compound Octyl Ester | Esterification (Octyl) | 8.2 | 4.9 | 42.5 |
| 4'-O-Methylthis compound | Etherification (Methyl) | 18.9 | 10.3 | 22.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound Ethyl Ester (Illustrative)
This protocol is an adaptation of general esterification procedures for phenols.
-
Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add Base: Add pyridine (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add Acylating Agent: Slowly add ethyl chloroformate (1.1 equivalents) to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and its derivatives in methanol. A known antioxidant like Trolox or ascorbic acid should be used as a positive control.[4]
-
Assay Procedure: In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution. A blank well should contain 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until they reach confluence.
-
Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution containing the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound (this compound or its derivative) for 1 hour at 37 °C.
-
Washing: Wash the cells with PBS to remove any extracellular compound.
-
Oxidative Stress Induction: Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to the wells to induce oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: Calculate the area under the curve (AUC) from the fluorescence kinetic data. The CAA value is calculated based on the difference in AUC between the control and sample-treated wells, and can be expressed as quercetin equivalents (QE).
Mandatory Visualizations
Caption: Workflow for enhancing and evaluating the antioxidant efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities and Tyrosinase Inhibitory Effects of Different Extracts from Pleurotus ostreatus Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties and Antioxidant Compounds of Various Extracts from the Edible Basidiomycete Grifola Frondosa (Maitake) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Editorial: Chemical and biological changes of polyphenols caused by food thermal processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Addressing matrix effects in the mass spectrometric detection of Variegatic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric detection of Variegatic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing this compound by LC-MS/MS?
A1: The primary challenges in the LC-MS/MS analysis of this compound revolve around its chemical properties as a polar, acidic, and pigmented molecule. These properties can lead to:
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Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] Fungal pigments, in particular, have been shown to cause signal suppression in mass spectrometry.[3][4][5]
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Poor Retention in Reversed-Phase Chromatography: As a polar compound, this compound may exhibit poor retention on traditional C18 columns, eluting early with other polar matrix components, which exacerbates matrix effects.
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Analyte Stability: The phenolic and acidic functional groups in this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[6][7]
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Extraction Inefficiency: The efficiency of extracting this compound from complex matrices like plasma, urine, or fungal cultures can be variable and may require optimization.[8][9]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: Several methods can be used to assess the presence and extent of matrix effects:
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Post-Column Infusion: This qualitative technique involves infusing a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Any suppression or enhancement of the constant analyte signal indicates the retention time at which matrix components are eluting and causing interference.[2]
-
Post-Extraction Spike Analysis: This quantitative approach compares the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation technique is critical for removing interfering matrix components.[1] Recommended methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar acidic compound like this compound, a mixed-mode or a polymeric reversed-phase sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound from aqueous matrices into an immiscible organic solvent, leaving many interfering substances behind.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may result in significant matrix effects. It is often used for initial sample screening.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Given its acidic nature, negative ionization mode is typically more sensitive for this compound.[10] | Improved signal intensity and stability. |
| Analyte Degradation | Prepare fresh standards and samples. Investigate the stability of this compound in your sample matrix and processing solvents. Consider acidification of plasma samples to improve stability.[6] | Consistent and higher peak areas. |
| Poor Chromatography | Ensure the mobile phase pH is appropriate for an acidic compound. An acidic mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is in its protonated form.[11][12] Experiment with different column chemistries (e.g., phenyl-hexyl, HILIC) to improve retention and peak shape.[12] | Sharper, more symmetrical peaks with better retention. |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Use a guard column to protect the analytical column from strongly retained matrix components.[13][14] | Restoration of peak shape and retention time. |
Issue 2: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[1] Develop a matrix-matched calibration curve to compensate for consistent matrix effects. | Improved precision and accuracy of quantitative data. |
| Lack of an Appropriate Internal Standard | Utilize a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[11] If a SIL IS is not available, use a structural analog with similar chemical properties and chromatographic behavior. | Reduced variability in analyte response and more reliable quantification. |
| Sample Extraction Inconsistency | Ensure precise and consistent execution of the sample extraction protocol. Automate liquid handling steps if possible to minimize human error. Evaluate the extraction recovery to ensure it is consistent across samples. | Lower coefficient of variation (%CV) for quality control samples. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a starting point for developing a robust SPE method for this compound. Optimization will be required for your specific application and LC-MS/MS system.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 2% formic acid in water. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Stability Assessment of this compound in Plasma
This protocol outlines a basic procedure to evaluate the stability of this compound under different conditions.
-
Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound. Aliquot the spiked plasma into multiple vials for each storage condition.
-
Storage Conditions:
-
Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (-80°C to room temperature).
-
Short-Term Stability: Store aliquots at room temperature for 4, 8, and 24 hours.
-
Long-Term Stability: Store aliquots at -80°C and analyze at 1, 2, and 4 weeks.
-
-
Analysis: After the designated storage period, extract and analyze the samples alongside freshly prepared calibration standards and quality control samples.
-
Data Evaluation: Calculate the concentration of this compound in the stability samples and compare it to the nominal concentration. A deviation of more than 15% typically indicates instability.[15]
Quantitative Data Summary
The following tables present example data to illustrate the concepts of matrix effect, extraction recovery, and stability for this compound analysis. Note: This is simulated data for illustrative purposes.
Table 1: Example Matrix Effect Assessment in Different Biological Matrices
| Biological Matrix | Mean Peak Area (Spiked Matrix) | Mean Peak Area (Neat Solution) | Matrix Effect (%) |
| Human Plasma | 85,000 | 100,000 | 85.0 (Suppression) |
| Human Urine | 115,000 | 100,000 | 115.0 (Enhancement) |
| Fungal Culture Broth | 70,000 | 100,000 | 70.0 (Suppression) |
Table 2: Example Extraction Recovery of this compound Using Different Methods
| Extraction Method | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Extraction Recovery (%) |
| Protein Precipitation | 65,000 | 95,000 | 68.4 |
| Liquid-Liquid Extraction | 82,000 | 98,000 | 83.7 |
| Solid-Phase Extraction | 91,000 | 96,000 | 94.8 |
Table 3: Example Short-Term Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 | 100.5 | 100.0 |
| 4 | 98.2 | 97.7 |
| 8 | 91.3 | 90.8 |
| 24 | 75.6 | 75.2 |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for addressing issues in this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal pigments inhibit the matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis of darkly pigmented fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Interspecimen Variability in Nucleic Acid Extraction Efficiency Necessitates the Use of Spike-In Control for Accurate qPCR-based Measurement of Plasma Cell-Free DNA Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Interspecimen Variability in Nucleic Acid Extraction Efficiency Necessitates the Use of Spike-In Control for Accurate qPCR-based Measurement of Plasma Cell-Free DNA Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. mdpi.com [mdpi.com]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
- 15. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. - Biospecimen Research Database [brd.nci.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Properties of Variegatc Acid and Xerocomic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variegatic acid and xerocomic acid are two naturally occurring pulvinic acid derivatives predominantly found in mushrooms of the order Boletales. These compounds are of significant interest to the scientific community due to their bioactive properties, particularly their antioxidant potential. This guide provides a comparative analysis of the antioxidant properties of this compound and xerocomic acid, drawing upon available scientific literature and structure-activity relationships. While direct comparative studies with quantitative data are limited, this guide synthesizes the current understanding to aid researchers in their exploration of these natural compounds for potential therapeutic applications.
This compound is biosynthetically derived from xerocomic acid, indicating a close structural relationship.[1] Both molecules possess a pulvinic acid core, but differ in their hydroxylation patterns, which is a key determinant of their antioxidant capacity.
Structural Comparison and Antioxidant Potential
The antioxidant activity of phenolic compounds like this compound and xerocomic acid is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence and arrangement of hydroxyl (-OH) groups on the aromatic rings are critical for this activity. Specifically, the catechol (1,2-dihydroxybenzene) moiety is a well-established pharmacophore for potent antioxidant action.
| Feature | This compound | Xerocomic Acid |
| Chemical Structure | Contains two catechol (3,4-dihydroxyphenyl) groups | Contains one catechol (3,4-dihydroxyphenyl) group and one p-hydroxyphenyl group |
| Hydroxyl Groups | Four hydroxyl groups arranged as two catechol moieties | Three hydroxyl groups, one of which is part of a catechol moiety |
| Antioxidant Potential | Theoretically Higher. The presence of two catechol groups suggests a greater capacity for radical scavenging and metal chelation compared to xerocomic acid. The additional hydroxyl group and the second catechol ring in this compound provide more sites for neutralizing free radicals. | Theoretically Lower. While still a potent antioxidant due to the presence of a catechol group, the single catechol moiety suggests a comparatively lower antioxidant capacity than this compound. |
Experimental Protocols for Antioxidant Activity Assessment
To empirically determine and compare the antioxidant capacities of this compound and xerocomic acid, standardized in vitro assays are essential. The following are detailed protocols for three widely accepted methods: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Prepare stock solutions of this compound, Xerocomic acid, and a positive control (e.g., ascorbic acid, Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[5]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 6 minutes.[5]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7][8] Warm the reagent to 37°C before use.
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.
-
Incubate the plate at 37°C for 4 minutes.[7]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the FeSO₄·7H₂O solutions.
-
The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).
-
Potential Signaling Pathways in Antioxidant Action
While specific studies on the signaling pathways modulated by this compound and xerocomic acid are not abundant, their antioxidant properties suggest potential interactions with key cellular pathways involved in the oxidative stress response. As phenolic compounds, they may influence pathways such as the Keap1-Nrf2/ARE and NF-κB signaling cascades.
Keap1-Nrf2/ARE Pathway: The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound and xerocomic acid, by modulating the cellular redox state, could activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.
Conclusion
Based on their chemical structures, both this compound and xerocomic acid are expected to exhibit significant antioxidant properties. This compound, with its two catechol moieties, is theoretically the more potent antioxidant of the two. To confirm this hypothesis and to fully elucidate their therapeutic potential, direct comparative studies using standardized antioxidant assays are warranted. The experimental protocols and the potential signaling pathway described in this guide provide a framework for researchers to conduct such investigations. Further research into the in vivo efficacy and bioavailability of these compounds will be crucial for their development as novel antioxidant agents in the pharmaceutical and nutraceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Variegatic Acid vs. Atromentin: A Biosynthetic and Functional Comparison for Researchers
A deep dive into the chemical relationship and divergent biological activities of two fungal pigments, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of variegatic acid and atromentin. Drawing from experimental data, we explore their biosynthetic connection and functional distinctions, offering insights into their potential therapeutic applications.
Biosynthetic Relationship: From a Common Precursor to Distinct Molecules
This compound and atromentin are both fungal pigments derived from the shikimate pathway, with atromentin serving as a key precursor in the biosynthesis of this compound. The biosynthetic journey begins with the amino acid L-tyrosine, which is converted to 4-hydroxyphenylpyruvic acid. Through the action of a non-ribosomal peptide synthetase (NRPS)-like enzyme, two molecules of 4-hydroxyphenylpyruvic acid are dimerized to form the terphenylquinone, atromentin.[1]
Atromentin then stands as a crucial intermediate, paving the way for the synthesis of a diverse array of fungal pigments, including the pulvinic acid-type pigments, to which this compound belongs.[2] While the complete enzymatic cascade from atromentin to this compound is not yet fully elucidated, it is understood that this compound is a downstream product of atromentin metabolism.[3][4] This biosynthetic linkage underscores a close chemical relationship between the two compounds, yet they exhibit distinct and varied biological functions.
Functional Differences: A Tale of Two Pigments
Despite their biosynthetic proximity, this compound and atromentin display a fascinating divergence in their biological activities. While both compounds are recognized for their antioxidant properties, their primary functional roles and potencies in other biological assays differ significantly.
Antioxidant and Pro-oxidant Activities
Both this compound and atromentin possess antioxidant capabilities. This compound is noted for its strong antioxidant properties.[3] It also plays a role as an Fe³⁺-reductant in Fenton chemistry, a process that generates reactive oxygen species (ROS).[5][6] This dual role suggests that this compound can act as both an antioxidant and a pro-oxidant depending on the cellular environment. Atromentin's antioxidant capacity is also acknowledged, though direct comparative quantitative data with this compound is limited in the available literature.
Anti-inflammatory Potential
This compound has demonstrated notable anti-inflammatory effects. In a study using rat basophilic leukemia (RBL-2H3) cells, this compound was shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and the activity of protein kinase C beta 1 (PKCβ1), with IC50 values of 16.8 μM and 36.2 μM, respectively.[7] This suggests that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models. Quantitative data on the anti-inflammatory activity of atromentin is not as readily available, limiting a direct comparison.
Anticoagulant and Antibacterial Properties
Atromentin is particularly distinguished by its anticoagulant and antibacterial activities. It has been shown to possess anticoagulant properties similar to heparin.[8] Furthermore, atromentin exhibits antibacterial activity by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis in bacteria like Streptococcus pneumoniae.[8]
In contrast, this compound was found to be antibiotically inactive against a range of bacteria and fungi in a disk diffusion assay at a concentration of 50 μg.[3] However, at similar concentrations, it was observed to inhibit swarming and biofilm formation in Bacillus subtilis.[3] There is currently a lack of quantitative data on the anticoagulant activity of this compound to draw a direct comparison with atromentin.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound. The absence of directly comparable data for atromentin in the same assays is a notable gap in the current scientific literature.
| Biological Activity | Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Anti-inflammatory | This compound | TNF-α Secretion Inhibition | RBL-2H3 cells | 16.8 μM | [7] |
| This compound | PKCβ1 Activity Inhibition | - | 36.2 μM | [7] | |
| Antibacterial | This compound | Disk Diffusion | Various bacteria & fungi | Inactive at 50 μg | [3] |
| Anticoagulant | Atromentin | - | - | Effective anticoagulant | [8] |
| Antibacterial | Atromentin | Enzyme Inhibition | Streptococcus pneumoniae | Effective inhibitor | [8] |
Experimental Protocols
For researchers looking to investigate the functional properties of this compound and atromentin, the following are detailed methodologies for key experiments cited in this guide.
TNF-α Secretion Inhibition Assay
This protocol is adapted for use with a cell line like RAW 264.7 macrophages to assess the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
Test compounds (this compound, Atromentin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: To assess cytotoxicity of the compounds, perform an MTT assay on the remaining cells. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits TNF-α production by 50%.
Protein Kinase C Beta 1 (PKCβ1) Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory effect of compounds on PKCβ1 activity.
Materials:
-
Recombinant human PKCβ1 enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Assay buffer (containing MgCl₂, CaCl₂, and other necessary components)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
Test compounds (this compound, Atromentin)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PKC substrate, PS, and DAG.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the PKCβ1 enzyme.
-
ATP Addition: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKCβ1 inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of this compound and atromentin reveals a classic example of how subtle changes in chemical structure, arising from a shared biosynthetic pathway, can lead to distinct biological functionalities. This compound emerges as a promising anti-inflammatory agent, while atromentin's strengths lie in its anticoagulant and antibacterial properties.
For researchers in drug discovery and development, these findings highlight the potential of fungal pigments as a source of novel therapeutic leads. Future research should focus on elucidating the complete biosynthetic pathway from atromentin to this compound, which could enable synthetic biology approaches for producing these and other related compounds. Furthermore, direct, head-to-head comparative studies of their biological activities using standardized assays are crucial to fully understand their relative potencies and therapeutic potential. Investigating the in vivo efficacy and safety of these compounds will be the next critical step in translating these fascinating natural products into clinical applications.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. linear.es [linear.es]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
Efficacy of Variegatic acid compared to synthetic antioxidants (e.g., BHT, Trolox).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of Variegatic acid, a naturally occurring pigment found in some mushrooms, against two widely used synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Trolox. The information is compiled from existing literature to aid in the evaluation and potential application of these compounds in research and development.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. While synthetic antioxidants like BHT and Trolox have long been the standards in research and industry, there is a growing interest in identifying and characterizing natural alternatives. This compound, a polyphenol, has demonstrated potent antioxidant properties, positioning it as a compound of interest for further investigation.[1] This guide offers a side-by-side comparison of their mechanisms of action, available efficacy data, and the experimental methods used for their evaluation.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for this compound alongside BHT and Trolox under identical experimental conditions are limited in the currently available literature. The following table summarizes the range of reported IC50 values for BHT and Trolox from various studies to provide a general benchmark of their antioxidant potency. It is important to note that IC50 values are highly dependent on the specific experimental conditions.
| Antioxidant | Assay | Reported IC50 Values (µg/mL) | Reported IC50 Values (µM) |
| BHT | DPPH | 23[2], ~35-50[3] | ~104[2], ~159-227[3] |
| ABTS | - | - | |
| Trolox | DPPH | 3.77[4] | 15.06[4] |
| ABTS | 2.93[4] | 11.70[4] | |
| This compound | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available | |
| FRAP | Data not available | Data not available |
Note: The IC50 values for BHT and Trolox are sourced from multiple studies and are presented as a range to indicate the variability across different experimental setups. The absence of data for this compound highlights a gap in the current research landscape.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound, BHT, and Trolox exhibit distinct characteristics.
This compound: The primary antioxidant mechanism of this compound is believed to be through free radical scavenging .[1] As a polyphenol with multiple hydroxyl groups, it can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, this compound is known to participate in Fenton-like reactions , where it can act as a reducing agent for ferric iron (Fe³⁺).[5][6] This activity can be pro-oxidant in certain contexts by generating hydroxyl radicals, but it also contributes to its overall redox cycling and potential to modulate oxidative stress.[5][6] Further research is needed to fully elucidate the signaling pathways involved in its antioxidant effects.
BHT (Butylated Hydroxytoluene): BHT is a synthetic phenolic antioxidant that functions primarily as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to peroxyl radicals. This action terminates the lipid peroxidation chain reaction, thereby protecting cell membranes and other lipid-rich structures from oxidative damage.
Trolox: Trolox, a water-soluble analog of vitamin E, is a potent free radical scavenger . Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom to neutralize a wide range of free radicals. Due to its water solubility, it is effective in both aqueous and lipid phases and is often used as a standard in antioxidant capacity assays.
Experimental Protocols
The following are generalized protocols for common antioxidant assays that can be adapted for the evaluation of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., this compound, BHT, Trolox) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the test compound.
-
Reaction: Add a specific volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample preparation: Prepare serial dilutions of the test compound.
-
Reaction: Add a specific volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe²⁺ equivalents.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and molecular interactions, the following diagrams are provided.
Caption: Workflow of common in vitro antioxidant capacity assays.
Caption: Simplified antioxidant mechanisms of this compound, BHT, and Trolox.
Conclusion
This compound demonstrates significant potential as a natural antioxidant, although a direct quantitative comparison with synthetic standards like BHT and Trolox is not yet well-established in the scientific literature. Its mechanism of action appears to be multifaceted, involving both free radical scavenging and interaction with metal ions. In contrast, BHT and Trolox are well-characterized free radical scavengers with a large body of efficacy data. This guide highlights the need for further research, including head-to-head comparative studies, to fully ascertain the relative efficacy of this compound and its potential applications in mitigating oxidative stress. The provided experimental protocols offer a starting point for such investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Validation of Variegatic Acid's Anti-Inflammatory Effects: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory potential of Variegatic acid, juxtaposed with established anti-inflammatory agents, supported by available experimental data. While direct in vivo validation for this compound is currently limited in publicly accessible research, this document summarizes key in vitro findings and presents in vivo data from compounds with similar mechanisms of action to project its potential therapeutic efficacy. This information is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a natural pigment found in several mushroom species, has demonstrated noteworthy anti-inflammatory properties in in vitro settings. Notably, it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] To contextualize the potential in vivo effects of this compound, this guide draws comparisons with other compounds that target similar inflammatory pathways and have been validated in established animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.
In Vitro Anti-Inflammatory Activity of this compound
Initial research indicates that this compound can directly interfere with inflammatory signaling cascades. A key study demonstrated its ability to inhibit the secretion of TNF-α in rat basophilic leukemia (RBL-2H3) cells.[1]
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |
| RBL-2H3 | - | TNF-α secretion | 16.8 μM | [1] |
| RBL-2H3 | - | β-hexosaminidase release | 10.4 μM | [1] |
| - | - | PKCβ1 activity | 36.2 μM | [1] |
Comparative In Vivo Anti-Inflammatory Data
To extrapolate the potential in vivo efficacy of this compound, we present data from studies on other compounds that modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), and the NF-κB signaling pathway.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs.[2][3][4][5][6] The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase characterized by the production of prostaglandins and the infiltration of neutrophils.[3]
Table 2: Efficacy of Comparator Anti-Inflammatory Agents in the Carrageenan-Induced Paw Edema Model
| Compound/Drug | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Key Mediators Inhibited | Reference |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal | Significant inhibition | Prostaglandins | [4] |
| Ellagic Acid | Rat | 1-30 mg/kg | Intraperitoneal | Dose-dependent reduction | TNF-α, IL-1β, NO, PGE2, iNOS, COX-2 | [4] |
| Alpha-Linolenic Acid (ALA) | Rat | - | - | Significant reduction | iNOS, COX-2 | [7] |
| Lom-Am-Ma-Pruek (LAMP) remedy | Rat | 180, 375, 750 mg/kg | Oral | Significant reduction | PGE2 | [8] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of various pro-inflammatory mediators.[9][10]
Table 3: Efficacy of Comparator Anti-Inflammatory Agents in LPS-Induced Inflammation Models
| Compound/Drug | Animal/Cell Model | Dosage | Measured Parameters | Effect | Reference |
| Astaxanthin | Rat (EIU model) | 100 mg/kg | Infiltrating cells, protein concentration in aqueous humor | Significant suppression | [9] |
| Astaxanthin | RAW 264.7 cells | Various | NO, PGE2, TNF-α | Dose-dependent decrease | [9] |
| Tyrosol | HUVECs | - | Adhesion of THP-1 cells, cell migration, pro-inflammatory factors | Significant inhibition | [11] |
| Lonimacranthoide VI | RAW 264.7 cells | Various | PGE2, COX-2 mRNA expression | Dose-dependent reduction | [12] |
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are typically used.[4][5]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.[4][6]
-
Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, at a specified time before or after the carrageenan injection.[4]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Lipopolysaccharide (LPS)-Induced Inflammation
-
In Vitro Model: Murine macrophage cell lines like RAW 264.7 are commonly used.[9][12]
-
Stimulation: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 10 μg/mL) for 24 hours.[9]
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and other cytokines in the cell culture supernatant are quantified using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).[9][12]
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS and COX-2 can be determined by Western blotting.[12]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways. Based on its in vitro inhibition of TNF-α, this compound likely interferes with the NF-κB signaling pathway, a central regulator of inflammation.
Potential Anti-Inflammatory Pathway of this compound
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Standard workflow for an in vivo anti-inflammatory study.
Conclusion
The available in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory cytokine TNF-α. While direct in vivo studies are needed for conclusive validation, a comparative analysis with compounds exhibiting similar mechanisms of action indicates a high potential for this compound to be an effective anti-inflammatory agent. Future research should focus on evaluating this compound in established animal models of inflammation to determine its therapeutic potential and elucidate its precise mechanisms of action in vivo.
References
- 1. This compound from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-hyperalgesic effect of all-trans retinoic acid in carrageenan-induced paw edema in Wistar rats: Involvement of peroxisome proliferator-activated receptor-β/δ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Lipopolysaccharide-induced persistent inflammation ameliorates fat accumulation by promoting adipose browning in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosol attenuates lipopolysaccharide‑induced inflammation in HUVECs to promote vascular health against atherosclerosis challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Variegatic acid production in Boletales.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Distribution and Biosynthesis of a Key Fungal Pigment
Variegatic acid, a pulvinic acid-type pigment, is a prominent secondary metabolite found within the fungal order Boletales. It is notably responsible for the characteristic blueing reaction observed in many bolete mushrooms upon bruising or injury. This phenomenon, coupled with the compound's antioxidant and other potential bioactive properties, has garnered interest within the scientific community. This guide provides a comparative overview of this compound production across different species of Boletales, supported by available data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.
Quantitative Comparison of this compound Production
While numerous studies have qualitatively identified the presence of this compound in a wide range of Boletales species, comprehensive quantitative comparisons remain limited in the scientific literature. However, existing research indicates significant variation in the concentration of this pigment among different species. Some species are reported to have particularly high concentrations of this compound.
For instance, species such as Boletus erythropus are noted for their high concentrations of this compound.[1] Other species in which this compound has been identified include Suillus variegatus (from which it was first isolated), Boletus appendiculatus, Suillus bovinus, and Boletus pulverulentus.[1][2] More recent studies have also confirmed its presence in Lanmaoa asiatica and Lanmaoa macrocarpa. Unfortunately, a standardized, comparative dataset of this compound content across a broad spectrum of Boletales species is not yet available in published research. The table below lists species reported to contain this compound, with qualitative descriptions of its abundance where available.
| Fungal Species | Family | Reported this compound Presence/Concentration |
| Boletus erythropus | Boletaceae | High concentration reported[1] |
| Boletus pulverulentus | Boletaceae | Reported to contain only this compound[1] |
| Suillus variegatus | Suillaceae | First isolated from this species[2] |
| Boletus appendiculatus | Boletaceae | Presence confirmed[1] |
| Suillus bovinus | Suillaceae | Presence confirmed[1] |
| Chalciporus piperatus | Boletaceae | High concentration reported[1] |
| Boletus frostii | Boletaceae | High concentration reported[1] |
| Boletus rhodoxanthus | Boletaceae | High concentration reported[1] |
| Boletus splendens | Boletaceae | High concentration reported[1] |
| Boletus chrysenteron | Boletaceae | High concentration reported[1] |
| Boletus rubellus | Boletaceae | High concentration reported[1] |
| Tylopilus ballouii | Boletaceae | Isolated from this species |
| Lanmaoa asiatica | Boletaceae | Presence confirmed |
| Lanmaoa macrocarpa | Boletaceae | Presence confirmed |
Biosynthesis of this compound
The biosynthetic pathway of this compound in Boletales begins with the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to p-hydroxyphenylpyruvic acid. Two molecules of p-hydroxyphenylpyruvic acid then undergo dimerization to form atromentin. Atromentin is a precursor to several other pigments and is subsequently converted to xerocomic acid. Finally, this compound is derived from xerocomic acid.[2] The complete enzymatic machinery and regulatory mechanisms of this pathway are still under investigation.
References
Unveiling the Bioactive Potential: A Comparative Guide to the Structural-Activity Relationship of Variegatic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a bioactive compound and its functional effects is paramount. This guide provides a comparative analysis of Variegatic acid and its derivatives, focusing on their anti-inflammatory and enzyme-inhibiting properties. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this promising area of study.
This compound, a natural pigment found in several species of mushrooms, has garnered scientific interest for its diverse biological activities, including potent antioxidant and anti-inflammatory effects. This guide delves into the structural-activity relationship (SAR) of this compound, exploring how chemical modifications to its core structure can influence its therapeutic potential. While comprehensive data on a wide range of its synthetic derivatives remains an area of active investigation, this guide synthesizes the current knowledge to provide a foundational understanding.
Comparative Biological Activity
The anti-inflammatory and protein kinase inhibitory activities of this compound have been quantified, providing a benchmark for comparison with its derivatives. Notably, this compound has demonstrated significant inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) production and Protein Kinase C beta 1 (PKCβ1) activity.[1]
| Compound | Biological Activity | IC50 (µM) | Cell Line |
| This compound | TNF-α Production Inhibition | 16.8 | RBL-2H3 |
| This compound | PKCβ1 Inhibition | 36.2 | - |
Table 1: Quantitative analysis of the inhibitory activities of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
While specific quantitative data for the biological activities of this compound derivatives such as this compound methyl ester, 3-O-Methylthis compound methyl ester, and 3,3',4,4'-Tetra-O-methyl this compound methyl ester are not yet widely available in published literature, general SAR studies on the broader class of pulvinic acids, to which this compound belongs, suggest that modifications such as methylation of the hydroxyl groups can modulate antioxidant activity. Further research is needed to quantify the specific effects of these modifications on the anti-inflammatory and enzyme-inhibiting properties of this compound.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it modulates. The following diagram illustrates the inhibitory effect of this compound on the TNF-α signaling pathway, a key cascade in the inflammatory response.
References
Validating Variegatic Acid as a Fungal Activity Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential of Variegatic acid as a biomarker for fungal activity, outlines a roadmap for its validation, and compares its theoretical advantages against established fungal biomarkers. While this compound presents a promising avenue for targeted fungal activity monitoring, it is crucial to note that extensive quantitative validation studies are still required. This document serves as a foundational resource for researchers aiming to conduct such validation experiments.
Introduction to this compound
This compound is a pulvinic acid-type pigment found in several species of bolete mushrooms.[1] Its role in fungal metabolism is linked to the degradation of lignocellulose, the primary structural component of wood and plant cell walls. Specifically, this compound participates in a Fenton-like reaction, reducing iron (Fe³⁺) to its ferrous state (Fe²⁺). This process generates highly reactive hydroxyl radicals (•OH) that can break down complex organic polymers, indicating active fungal metabolism and decay.[2][3] This direct link to a key fungal activity makes this compound a compelling candidate for a specific biomarker.
Comparison of Fungal Biomarkers
Currently, the diagnosis of invasive fungal infections and the monitoring of fungal activity rely on a panel of biomarkers, each with its own strengths and limitations. A comparative analysis of this compound's potential attributes against these established markers is presented below.
| Biomarker | Target Molecule | Fungal Specificity | Indication of Viability/Activity | Established Performance |
| This compound (Potential) | Secondary Metabolite | High (Primarily in certain Basidiomycota) | High (Directly involved in metabolic activity) | Not Yet Established |
| (1,3)-β-D-Glucan (BDG) | Cell Wall Polysaccharide | Broad (pan-fungal, with some exceptions) | Low (Present in both viable and non-viable fungi) | Sensitivity: 60-80%, Specificity: 70-90%[4] |
| Galactomannan (GM) | Cell Wall Polysaccharide | Moderate (Primarily Aspergillus spp.) | Low (Released during growth, but can persist) | Sensitivity: ~71%, Specificity: ~89% for invasive aspergillosis[5] |
| Fungal DNA (via PCR) | Genetic Material | High (Species-specific probes) | Moderate (Can detect DNA from non-viable fungi) | High sensitivity and specificity, but standardization is challenging[6] |
Experimental Protocols for Validation
To validate this compound as a reliable biomarker, a series of rigorous experiments are necessary. The following protocols provide a general framework for these studies, based on established biomarker validation guidelines.[7][8]
Fungal Culture and Sample Preparation
-
Fungal Strains: Obtain and culture this compound-producing fungi (e.g., Serpula lacrymans) and a panel of non-producing fungi (for specificity testing) on appropriate media (e.g., potato dextrose agar/broth).
-
Culture Conditions: Grow fungi under controlled conditions (temperature, pH, aeration) to ensure reproducibility.
-
Biomass Determination: At various time points, harvest fungal mycelia, lyophilize, and determine the dry weight to correlate with this compound production.
-
Extraction of this compound:
-
Homogenize a known amount of fungal biomass or culture supernatant.
-
Extract with a suitable organic solvent (e.g., ethyl acetate or methanol).[9]
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Analytical Method Validation (HPLC-UV)
This protocol outlines the validation of a High-Performance Liquid Chromatography with UV detection method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 255 nm and 381 nm).[6]
-
Validation Parameters:
-
Specificity: Analyze extracts from non-Variegatic acid-producing fungi to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of purified this compound of known concentrations to establish a calibration curve.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of this compound standard to blank fungal matrix and calculate the percentage recovery.
-
Precision: Assess intra-day and inter-day variability by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Correlation with Fungal Activity
-
Experimental Setup: Grow this compound-producing fungi in a time-course experiment.
-
Measurements: At each time point, measure:
-
Fungal biomass (dry weight).
-
This compound concentration in the culture medium and/or mycelia using the validated HPLC-UV method.
-
A measure of metabolic activity (e.g., glucose consumption or CO₂ production).
-
-
Data Analysis: Plot this compound concentration against fungal biomass and metabolic activity to determine the correlation.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound and its role in fungal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound from Serpula lacyrmans reduces FeIII and interacts with other fungal metabolites for location-specific generation and scavenging of reactive oxygen species - Virginia Tech - Figshare [data.lib.vt.edu]
- 4. Biomarkers of fungal infection: Expert opinion on the current situation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Aspergillosis Biomarker Qualification Highlights New Drug Development Tool Process [insights.citeline.com]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Guidance on Qualification of Biomarker-Galactomannan in Studies of Treatments of Invasive Aspergillosis; Guidance for Industry; Availability [federalregister.gov]
- 8. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 9. researchgate.net [researchgate.net]
A Comparative Metabolomics Guide: Unraveling the Metabolic Landscape of Variegatic Acid-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of fungal strains capable of producing Variegatic acid versus those that are not, or are in a non-producing state. This compound, a pulvinic acid-type pigment, is a secondary metabolite of interest for its potential biological activities. Understanding the metabolic shifts associated with its production is crucial for optimizing its synthesis and for novel drug discovery.
This comparison is primarily based on a model system using the brown-rot fungus Serpula lacrymans, a known producer of this compound. In the absence of a readily available non-producing mutant, this guide leverages studies where this compound production in S. lacrymans is induced through co-cultivation with bacteria. This allows for a comparative analysis of the metabolome in a "producing" state (induced by co-culture) versus a "non-producing" or "low-producing" state (axenic culture).
Quantitative Metabolite Comparison
The following tables summarize the key quantitative differences in metabolite abundance observed or inferred between this compound-producing and non-producing fungal strains.
Table 1: Key Secondary Metabolites in the this compound Biosynthetic Pathway
| Metabolite | Function/Pathway | Relative Abundance in Producing Strain (Co-culture) | Relative Abundance in Non-Producing Strain (Axenic Culture) | Fold Change (Producing/Non-Producing) |
| Atromentin | Precursor | +++ | + | High |
| Atromentic Acid | Intermediate | +++ | +/- | High |
| Xerocomic Acid | Direct Precursor | ++++ | +/- | Very High |
| This compound | Target Compound | +++++ | - | Substantial Induction |
| Variegatorubin | Oxidation Product | ++ | - | Induced |
Data is synthesized from studies showing induction of pulvinic acid-type pigments in Serpula lacrymans upon bacterial co-culture. The values represent relative abundance changes rather than absolute concentrations, as these can vary significantly with culture conditions.
Table 2: Hypothetical Comparison of Primary Metabolites
The following data is illustrative, based on known central metabolic pathways and general metabolomic studies of Serpula lacrymans. Direct comparative quantitative data for these primary metabolites under this compound inducing vs. non-inducing conditions is not currently available in published literature.
| Metabolite | Pathway | Hypothetical Relative Abundance in Producing Strain | Hypothetical Relative Abundance in Non-Producing Strain | Rationale for Hypothetical Change |
| Tyrosine | Shikimate Pathway/Amino Acid Metabolism | ↓ | ↑ | Increased flux towards atromentin biosynthesis, which is derived from tyrosine. |
| Phenylalanine | Shikimate Pathway/Amino Acid Metabolism | ↓ | ↑ | Precursor for the biosynthesis of pulvinic acids. |
| Acetyl-CoA | Central Carbon Metabolism | ↑ | ↓ | Increased demand for precursors for secondary metabolism. |
| Oxaloacetate | TCA Cycle | ↓ | ↑ | Potential diversion of TCA cycle intermediates to support secondary metabolite production. |
| α-Ketoglutarate | TCA Cycle | ↓ | ↑ | A key intermediate that can be channeled into amino acid and secondary metabolism. |
| Mannitol | Sugar Alcohol Metabolism | ↔ | ↔ | A common fungal polyol, may not be directly impacted.[1] |
| Glycerol | Sugar Alcohol Metabolism | ↔ | ↔ | Involved in stress response, may not directly correlate with pigment production.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings discussed in this guide.
Fungal Culture and Induction of this compound Production
-
Fungal Strain: Serpula lacrymans (e.g., strain S7.9).
-
Axenic Culture (Non-producing state): S. lacrymans is cultivated on a suitable solid medium, such as Malt Extract Agar (MEA), at 20-22°C in the dark.
-
Co-culture (Producing state):
-
An inducing bacterium (e.g., Bacillus subtilis) is streaked onto the MEA plate.
-
A plug of actively growing S. lacrymans mycelium is placed in the center of the plate.
-
The co-culture is incubated under the same conditions as the axenic culture.
-
Pigment production is typically observed in the fungal mycelium after a period of interaction.
-
Metabolite Extraction
-
Harvesting: Fungal mycelium is carefully scraped from the agar surface, avoiding the bacterial culture in the co-culture setup.
-
Quenching: The harvested mycelium is immediately frozen in liquid nitrogen to halt metabolic activity.
-
Lysis and Extraction: The frozen mycelium is ground to a fine powder under liquid nitrogen. Metabolites are then extracted using a solvent system, typically a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites.
Metabolomic Analysis (LC-MS/MS)
-
Chromatography: The extracted metabolites are separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reverse-phase column (e.g., C18). A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.
-
Mass Spectrometry: The eluting compounds are ionized using an electrospray ionization (ESI) source and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites. Tandem mass spectrometry (MS/MS) is used for the structural elucidation of unknown compounds.
-
Data Analysis: The raw data is processed using software such as MZmine or XCMS for peak picking, alignment, and quantification. Statistical analysis (e.g., PCA, OPLS-DA) is then performed to identify significant differences between the producing and non-producing groups.
Visualizing the Metabolic Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key pathways and experimental workflows.
This compound Biosynthetic Pathway
The biosynthesis of this compound is believed to proceed from the precursor atromentin, which itself is synthesized from two molecules of tyrosine via the shikimate pathway.[2] The full biosynthetic pathway is not completely elucidated.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Comparative Metabolomics
This workflow outlines the key steps involved in a comparative metabolomics study of this compound production.
Caption: Experimental workflow for comparative metabolomics.
Signaling and Regulation
The production of this compound is a regulated process, often triggered by environmental cues such as the presence of other microorganisms.
Bacterial Induction of this compound Production
Co-cultivation of S. lacrymans with bacteria like Bacillus subtilis has been shown to induce the production of this compound and other related pigments. This suggests a signaling cascade is initiated upon interaction with the bacteria, leading to the upregulation of the biosynthetic gene cluster for these secondary metabolites.
References
Assessing the synergistic antioxidant effects of Variegatic acid with other natural compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic antioxidant effects of Variegatic acid when combined with other natural compounds. While direct experimental studies on such combinations are not yet available in the public domain, this document outlines the established antioxidant properties of this compound and details the standard experimental protocols and data analysis methods required to investigate potential synergies.
Understanding the Antioxidant Profile of this compound
This compound, a polyphenol found in certain mushrooms, is recognized for its potent antioxidant properties.[1] Its primary mechanism of action is believed to involve the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key step in Fenton chemistry.[1][2] This activity can be pro-oxidant in the presence of hydrogen peroxide, leading to the generation of highly reactive hydroxyl radicals.[2][3] However, in biological systems, its ability to chelate iron and scavenge free radicals contributes to its overall antioxidant effect.
The structure of this compound, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals, a common mechanism for phenolic antioxidants. This dual role as both a potential pro-oxidant and a classic radical scavenger makes the study of its synergistic interactions with other natural compounds a compelling area of research.
Experimental Protocols for Assessing Antioxidant Synergy
To assess the synergistic antioxidant effects of this compound with other natural compounds, a combination of in vitro chemical assays and cell-based assays is recommended. The following are detailed protocols for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[4][5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound, the natural compound of interest, and their mixtures at various ratios (e.g., 1:1, 1:2, 2:1) in methanol. A series of dilutions should be prepared for each.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
Data Analysis: Determine the EC₅₀ (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for each compound and mixture.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation (ABTS•⁺).[7][8][9]
Protocol:
-
Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[7][10]
-
Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare stock solutions and dilutions of this compound, the other natural compound, and their mixtures as described for the DPPH assay.
-
Reaction: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as for the DPPH assay.
-
Data Analysis: Determine the EC₅₀ for each compound and mixture.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[11][12][13]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare aqueous or methanolic solutions of this compound, the other natural compound, and their mixtures.
-
Reaction: Add 20 µL of each sample to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for up to 60 minutes.[12]
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[14][15][16]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and culture until they reach confluence.[17]
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe, and the test compounds (this compound, the other natural compound, and their mixtures) for 1 hour at 37°C.[14][18]
-
Induction of Oxidative Stress: Wash the cells to remove the compounds and probe from the extracellular medium. Add a peroxyl radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[16]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14][18]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents (QE).[17]
Data Presentation and Analysis of Synergy
Quantitative data from the antioxidant assays should be summarized in tables for clear comparison. The interaction between this compound and other natural compounds can be classified as synergistic, additive, or antagonistic.
Hypothetical Data Tables for Comparison
Table 1: EC₅₀ Values from DPPH and ABTS Assays
| Compound/Mixture | DPPH EC₅₀ (µg/mL) | ABTS EC₅₀ (µg/mL) |
| This compound | Value | Value |
| Compound X | Value | Value |
| This compound + Compound X (1:1) | Value | Value |
Table 2: FRAP Values
| Compound/Mixture | FRAP Value (µM Fe²⁺ equivalents) |
| This compound | Value |
| Compound X | Value |
| This compound + Compound X (1:1) | Value |
Table 3: Cellular Antioxidant Activity (CAA) Values
| Compound/Mixture | CAA Value (µmol QE/100 µmol) |
| This compound | Value |
| Compound X | Value |
| This compound + Compound X (1:1) | Value |
Methods for Determining Synergy
Isobolographic Analysis:
This graphical method is used to visualize the nature of the interaction between two compounds.[19][20][21] The EC₅₀ values of the individual compounds are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. The EC₅₀ of the mixture is then plotted on the same graph.
-
Synergism: The point for the mixture falls below the line of additivity.[19][22]
-
Additivity: The point for the mixture falls on the line of additivity.
-
Antagonism: The point for the mixture falls above the line of additivity.[19]
Combination Index (CI):
The CI method, based on the median-effect principle, provides a quantitative measure of the interaction.[23][24][25] The CI is calculated using specialized software (e.g., CompuSyn).
Visualizing Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for assessing antioxidant synergy.
This compound in the Fenton Reaction
Caption: Role of this compound in the Fenton Reaction.
Conclusion
The investigation into the synergistic antioxidant effects of this compound with other natural compounds holds significant promise for the development of novel therapeutic and preventative agents. Although direct evidence is currently lacking, the methodologies and analytical approaches outlined in this guide provide a robust framework for researchers to explore these potential interactions. A systematic evaluation using a combination of chemical and cell-based assays, coupled with rigorous synergy analysis, will be crucial in uncovering new combinations of natural compounds with enhanced antioxidant efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal this compound and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. zen-bio.com [zen-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. researchgate.net [researchgate.net]
- 25. punnettsquare.org [punnettsquare.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Variegatic Acid
Immediate Safety and Handling
Before proceeding with any disposal protocol, it is crucial to handle variegatic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, rinse the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
This compound Disposal Protocol
The following step-by-step guide provides a general procedure for the safe disposal of this compound waste. This protocol is based on established guidelines for the disposal of acidic chemical waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Properly segregate this compound waste from other chemical waste streams. Use a designated, clearly labeled, and chemically compatible waste container. Avoid mixing with incompatible materials.
Step 2: Neutralization (for aqueous solutions)
For dilute aqueous solutions of this compound, neutralization is a key step before disposal. This process should be carried out with caution in a fume hood.
-
Prepare a neutralizing agent: A dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, is recommended. Prepare a 5-10% aqueous solution of the neutralizing agent.
-
Slowly add the base: While continuously stirring the this compound solution, slowly add the basic solution. This should be done in small increments to control the reaction and prevent excessive heat generation or splashing.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
-
Final Dilution: Once the desired pH is achieved, dilute the neutralized solution with at least 20 parts water.
Step 3: Final Disposal
The final disposal method depends on the nature of the waste and local regulations.
-
Neutralized Aqueous Solutions: In many jurisdictions, neutralized and diluted aqueous solutions of non-hazardous acids can be discharged down the drain with a copious amount of running water. However, it is imperative to consult and adhere to your institution's and local environmental regulations before doing so.
-
Solid Waste and Concentrated Solutions: Solid this compound waste, contaminated materials (e.g., paper towels, gloves), and concentrated solutions should be considered hazardous waste. These materials must be collected in a sealed, properly labeled container and disposed of through an accredited hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.
Quantitative Data for Disposal
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for the neutralization of acidic waste.
| Parameter | Recommended Value | Notes |
| Target pH for Neutralization | 6.0 - 8.0 | Ensures the waste is no longer corrosive. |
| Neutralizing Agent Concentration | 5 - 10% (aqueous solution) | Using a dilute base helps to control the reaction rate. |
| Final Dilution Ratio (Water:Waste) | 20:1 | Reduces the concentration of any residual salts. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific safety guidelines and local regulations.
Safeguarding Your Research: A Guide to Handling Variegatic Acid
Disclaimer: The following recommendations are based on general principles of laboratory safety for handling organic acids. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work with Variegatic acid.
Understanding the Potential Hazards
This compound is a derivative of pulvinic acid.[1] While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Similar organic acids can cause skin and eye irritation. As a powdered substance, it may also pose a respiratory hazard if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Nitrile or neoprene gloves. | Laboratory coat. | A NIOSH-approved N95 or higher-rated respirator is recommended, especially in areas with poor ventilation. |
| Handling solutions | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing the risk of exposure and contamination.
Preparation and Weighing:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper to accurately measure the required amount. Handle with care to avoid generating dust.
-
Dissolving: Slowly add the weighed this compound to the solvent in a suitable container. Stir gently to avoid splashing.
Experimental Workflow:
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
